5-(Trimethylsilyl)-4-pentyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol
Introduction
5-(trimethylsilyl)-4-pentyn-1-ol is a bifunctional organosilicon compound that has emerged as a versatile and valuable building block in modern organic synthesis. Characterized by a primary alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, this molecule offers two distinct points for chemical modification. The TMS group provides stability and serves as a removable protecting group for the otherwise reactive terminal alkyne proton, while the hydroxyl group offers a handle for a wide range of transformations, including oxidation, esterification, and etherification. This unique combination of functionalities makes it an essential intermediate in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[1]
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed and rationalized synthesis protocol, discuss its key applications and reactivity, and outline essential safety and handling procedures.
Compound Identification and Properties
A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13224-84-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆OSi | [2][3][4] |
| Molecular Weight | 156.30 g/mol | [2][3][4][5] |
| IUPAC Name | 5-(trimethylsilyl)pent-4-yn-1-ol | [4] |
| Synonyms | 4-Pentyn-1-ol, 5-(trimethylsilyl)-; Trimethyl(5-hydroxy-1-pentynyl)silane | [1][4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 76 °C @ 15 mmHg | [3][4][6] |
| Density | 0.861 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n20/D) | 1.457 | [3][4][5] |
| Flash Point | 84 °C (183.9 °F) - closed cup | [3][4][6] |
| InChI Key | LIHAMNSEAAPIRM-UHFFFAOYSA-N | [3][4] |
| SMILES | C(C)C#CCCCO | [1][3] |
Synthesis of this compound: A Detailed Protocol
The most common laboratory synthesis involves the silylation of 4-pentyn-1-ol. This procedure leverages a strong organolithium base to deprotonate both the terminal alkyne and the alcohol, followed by quenching with an electrophilic silicon source.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology[7]
Materials:
-
4-Pentyn-1-ol (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq.)
-
Trimethylchlorosilane (TMSCl), freshly distilled (2.2 eq.)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Expertise & Experience Insight: Two equivalents of n-BuLi are required because there are two acidic protons: the hydroxyl proton (pKa ~16-18) and the terminal alkyne proton (pKa ~25). The first equivalent rapidly deprotonates the more acidic alcohol, while the second deprotonates the alkyne to form a dianion. Warming to room temperature ensures complete deprotonation.
-
-
Silylation: Cool the reaction mixture back down to -78 °C. Add freshly distilled trimethylchlorosilane (2.2 eq.) dropwise. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Trustworthiness Insight: The reaction generates a lithium alkoxide and a lithium acetylide. TMSCl is an electrophile that will react with both nucleophilic centers. However, the silyl ether formed at the oxygen is labile to aqueous acid, while the silicon-carbon bond of the silylated alkyne is stable. Using a slight excess of TMSCl ensures the reaction goes to completion.
-
-
Workup and Purification: Quench the reaction by carefully adding 3M HCl aqueous solution. Stir the resulting biphasic mixture vigorously for 3 hours.
-
Expertise & Experience Insight: The acidic quench serves two critical purposes. First, it protonates the lithium alkoxide intermediate to regenerate the desired primary alcohol. Second, it hydrolyzes any silyl ether that may have formed, ensuring the final product has a free hydroxyl group. The vigorous stirring ensures complete hydrolysis.
-
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.
Key Reactions and Applications in Drug Development
The utility of this compound stems from its two orthogonal functional groups, which can be manipulated selectively.
Reactivity Profile
Caption: Key reactive sites of the molecule.
-
Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution, or formation of esters and ethers. The bulky TMS group on the alkyne sterically hinders the adjacent carbon, often leading to clean reactions at the distal alcohol.
-
Reactions at the Alkyne:
-
Protecting Group Stability: The TMS group is stable to a wide range of non-acidic and non-fluoride-based reagents, allowing for extensive modification of the alcohol moiety without disturbing the alkyne.
-
Deprotection: The TMS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or mild basic conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.[7] This terminal alkyne is a key functional group for click chemistry (e.g., CuAAC) or Sonogashira coupling reactions, which are fundamental for linking molecular fragments in drug discovery.
-
Coupling Reactions: The C-Si bond can participate directly in certain cross-coupling reactions, although deprotection followed by coupling of the terminal alkyne is more common.
-
This compound serves as an invaluable precursor for synthesizing complex molecules, such as chiral hexynones used in the preparation of photosynthetic hydroporphyrins.[8] Its parent compound, 4-pentyn-1-ol, is recognized as a fundamental building block for intricate pharmaceutical precursors and specialized materials.
Safety and Handling
Proper handling is crucial due to the compound's reactivity and potential hazards. The following information is compiled from safety data sheets.
| Hazard Category | Description & Precautionary Measures | Reference(s) |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. | [4][9] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [4][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or faceshields, and use a multi-purpose combination respirator cartridge if ventilation is inadequate. | [3][9] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides. | [9] |
Conclusion
This compound is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its alcohol and TMS-protected alkyne functionalities. The straightforward and high-yielding synthesis, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and organic scientists. Its application in building complex molecular architectures underscores its importance in the fields of drug development, natural product synthesis, and materials science.
References
-
ABX GmbH. (2012). Material Safety Data Sheet: 1-Tosyloxy-4-pentyne. Retrieved from [Link][10]
-
Organic Syntheses. (1943). 4-pentyn-1-ol. Coll. Vol. 2, p.4. Retrieved from [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Pentyn-1-ol in Organic Synthesis. Retrieved from [Link]
-
Toth, M. J., et al. (2024). Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. New Journal of Chemistry. DOI:10.1039/D3NJ03900E. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link][12]
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An In-Depth Technical Guide to the Synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol
Abstract
5-(trimethylsilyl)-4-pentyn-1-ol is a valuable bifunctional building block in modern organic synthesis, incorporating both a protected terminal alkyne and a primary alcohol. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The core of this methodology lies in the Lewis acid-catalyzed nucleophilic ring-opening of oxetane with lithium trimethylsilylacetylide. This document elucidates the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and presents key data to ensure reproducibility and success.
Introduction: Strategic Importance of this compound
The dual functionality of this compound makes it a versatile intermediate in the synthesis of complex molecular architectures. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for its selective deprotection under mild conditions when needed.[1] The primary alcohol offers a convenient handle for a wide array of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution. The three-carbon spacer between these two functional groups provides conformational flexibility, making it an ideal component for constructing fragments in drug discovery and natural product synthesis.
The synthetic strategy detailed herein focuses on the efficient construction of the carbon skeleton through a convergent approach, combining the readily available starting materials trimethylsilylacetylene and oxetane.
Primary Synthetic Route: Nucleophilic Ring-Opening of Oxetane
The most direct and efficient pathway to this compound is the nucleophilic attack of a trimethylsilylacetylide anion on oxetane. Due to the inherent stability and low reactivity of the oxetane ring compared to epoxides, a Lewis acid catalyst is essential to activate the ether oxygen, facilitating the ring-opening process.[2] Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective Lewis acid for this purpose.[3][4][5]
Mechanistic Rationale
The reaction proceeds in two key stages: the formation of the nucleophile and the catalyzed ring-opening of oxetane.
-
Formation of the Nucleophile: Trimethylsilylacetylene is deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate lithium trimethylsilylacetylide. This is a standard and widely used method for generating acetylide anions.
-
Lewis Acid Activation and Nucleophilic Attack: The oxetane ring is activated by coordination of the Lewis acid (BF₃·OEt₂) to the oxygen atom. This polarization of the C-O bonds renders the methylene carbons of the oxetane ring more electrophilic. The highly nucleophilic lithium trimethylsilylacetylide then attacks one of the methylene carbons in an Sₙ2-type reaction, leading to the opening of the strained four-membered ring.[2]
-
Workup: The reaction is quenched with an aqueous solution to hydrolyze the resulting boron-alkoxide complex, yielding the desired product, this compound.
The workflow for this synthetic route is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and reagents are critical for the success of this reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry (eq.) |
| Trimethylsilylacetylene | 98.22 | 5.89 g (8.3 mL) | 60.0 | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |
| Oxetane | 58.08 | 2.90 g (3.2 mL) | 50.0 | 1.0 |
| Boron trifluoride etherate | 141.93 | 7.80 g (6.9 mL) | 55.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH₄Cl solution | - | 100 mL | - | - |
| Diethyl ether | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Formation of Lithium Trimethylsilylacetylide:
-
Anhydrous THF (100 mL) and trimethylsilylacetylene (8.3 mL, 60.0 mmol) are added to the reaction flask via syringe.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The resulting pale yellow solution is stirred at -78 °C for an additional 30 minutes.
-
-
Ring-Opening Reaction:
-
In a separate flame-dried flask, a solution of oxetane (3.2 mL, 50.0 mmol) and boron trifluoride etherate (6.9 mL, 55.0 mmol) in anhydrous THF (100 mL) is prepared at 0 °C and then cooled to -78 °C.
-
The freshly prepared lithium trimethylsilylacetylide solution is transferred via cannula to the solution of the oxetane-BF₃ complex at -78 °C over 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight with continuous stirring.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a colorless oil. An expected yield is in the range of 70-85%.
-
Conclusion
The synthesis of this compound via the Lewis acid-catalyzed ring-opening of oxetane with lithium trimethylsilylacetylide represents a highly efficient and reliable method for accessing this versatile building block. The procedure is scalable and utilizes readily available starting materials. The mechanistic insights and detailed experimental protocol provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable compound for their research and development endeavors.
References
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Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and General Method for the Catalytic Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]
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Downey, C. W., Mahoney, B. D., & Lipari, V. R. (2009). Zinc-Catalyzed Alkynylation of Aldehydes and Ketones in the Presence of TMSOTf. The Journal of Organic Chemistry, 74(7), 2904–2906. [Link]
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Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]
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Johnson, J. S., Lee, H., Song, J. J., Yee, N. K., & Senanayake, C. H. (2010). Trapping of β,γ-Alkynyl Aldehydes with Allyl Nucleophiles: Synthesis of Enyne-Derived Homopropargylic Homoallylic Alcohols. Organic Letters, 12(1), 88–91. [Link]
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Burford, C., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Fujisawa, T., Sato, T., Kawara, T., & Ohashi, K. (1981). A ring opening reaction of oxetanes with lithium acetylides promoted by boron trifluoride etherate. Tetrahedron Letters, 22(49), 4823-4826. [Link]
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Movassaghi, M., & Hill, M. D. (2007). YNAMIDE SYNTHESIS BY COPPER-CATALYZED COUPLING OF (TRIMETHYLSILYL)ACETYLIDES WITH AMIDES. Organic Syntheses, 84, 313. [Link]
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Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Ahmad, S., & Iqbal, J. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1423. [Link]
-
Wessig, P., & Müller, G. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
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Organic Chemistry Portal. Synthesis of homopropargylic alcohols. [Link]
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- 4. Unraveling the mechanism of phosphine-catalyzed azetine formation and BF3-mediated ring-opening to axially chiral alkenes: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(trimethylsilyl)-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(trimethylsilyl)-4-pentyn-1-ol. As a versatile building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering field-proven insights into the practical aspects of spectral interpretation for this silylated alkynyl alcohol.
Introduction to this compound and NMR Spectroscopy
This compound, with the chemical structure illustrated below, is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol. This combination of functionalities makes it a valuable synthon for the introduction of a five-carbon chain with a latent terminal alkyne, which can be deprotected and further functionalized. Its applications span various areas of organic chemistry, including the synthesis of complex natural products and pharmaceutical intermediates.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The interpretation of the spectrum is based on the chemical shift (δ), multiplicity (singlet, triplet, etc.), and integral values for each signal.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.71 | triplet | 2H | H-1 |
| 2.31 | triplet | 2H | H-3 |
| 1.74 | quintet | 2H | H-2 |
| 1.54 | singlet (broad) | 1H | -OH |
| 0.15 | singlet | 9H | -Si(CH₃)₃ |
Note: Data is typically recorded in CDCl₃, and chemical shifts may vary slightly depending on the solvent and concentration.
Rationale Behind the Assignments:
-
H-1 (δ 3.71, triplet): The protons on the carbon bearing the hydroxyl group (C-1) are the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the oxygen atom. They appear as a triplet because they are coupled to the two adjacent protons on C-2.
-
H-3 (δ 2.31, triplet): These protons are adjacent to the carbon-carbon triple bond, which results in a moderate downfield shift. They appear as a triplet due to coupling with the two neighboring protons on C-2.
-
H-2 (δ 1.74, quintet): The protons on C-2 are coupled to the two protons on C-1 and the two protons on C-3, resulting in a quintet (or a multiplet that appears as a quintet). Their chemical shift is typical for an aliphatic methylene group.
-
-OH (δ 1.54, broad singlet): The chemical shift of the hydroxyl proton can vary significantly depending on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet because of rapid exchange with other protons (like trace water) and the absence of significant coupling to adjacent protons.
-
-Si(CH₃)₃ (δ 0.15, singlet): The nine protons of the three methyl groups on the silicon atom are chemically equivalent and are highly shielded. This results in a sharp, intense singlet at a very upfield chemical shift, a characteristic feature of a trimethylsilyl group.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 107.1 | C-4 |
| 85.1 | C-5 |
| 61.5 | C-1 |
| 31.5 | C-2 |
| 16.0 | C-3 |
| 0.0 | -Si(CH₃)₃ |
Note: Data is typically recorded in CDCl₃, and chemical shifts may vary slightly depending on the solvent and concentration.
Rationale Behind the Assignments:
-
C-4 & C-5 (δ 107.1 and 85.1): These are the sp-hybridized carbons of the alkyne. The carbon atom directly attached to the silicon (C-5) is typically found more upfield than the other acetylenic carbon (C-4).
-
C-1 (δ 61.5): The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears at a downfield chemical shift typical for a primary alcohol.
-
C-2 & C-3 (δ 31.5 and 16.0): These are the sp³-hybridized carbons of the aliphatic chain. C-2 is adjacent to the electron-withdrawing hydroxyl group, hence it is more deshielded than C-3.
-
-Si(CH₃)₃ (δ 0.0): The carbons of the trimethylsilyl group are highly shielded and appear at a very upfield chemical shift, often close to the reference signal of tetramethylsilane (TMS).
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-documented.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. However, as the compound itself contains a trimethylsilyl group, its signal can serve as an internal reference, though care must be taken to ensure its chemical shift is not significantly altered by experimental conditions.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining high-resolution spectra for this molecule.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: 4 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, particularly for the quaternary alkyne carbons.
-
Visualization of Molecular Structure and Assignments
To visually represent the relationships between the atoms and their corresponding NMR signals, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Figure 2: Relationship between proton and carbon NMR assignments for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a clear and unambiguous confirmation of its structure. The characteristic signals for the trimethylsilyl group, the acetylenic carbons and the propyl alcohol chain are well-resolved and their assignments are consistent with established principles of NMR spectroscopy. This guide serves as a valuable resource for scientists working with this compound, enabling confident structural verification and facilitating its use in complex synthetic endeavors.
References
An In-Depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(trimethylsilyl)-4-pentyn-1-ol is a bifunctional organosilicon compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry and natural product synthesis.
Introduction: A Versatile Synthetic Intermediate
This compound, with the CAS number 13224-84-5, is a colorless to light yellow liquid at room temperature.[1] The presence of both a protected terminal alkyne and a primary hydroxyl group within the same molecule allows for selective functionalization at either end, making it a highly strategic component in multi-step synthetic sequences. The trimethylsilyl group serves as a robust protecting group for the acidic acetylenic proton, preventing unwanted side reactions and enabling a wide range of chemical transformations on other parts of the molecule. This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent coupling reactions.[2] The primary alcohol moiety provides a handle for oxidation, esterification, etherification, or conversion to other functional groups, further expanding its synthetic utility.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆OSi | [3][4] |
| Molecular Weight | 156.30 g/mol | [3][4] |
| CAS Number | 13224-84-5 | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 76 °C at 15 mmHg | [1] |
| Density | 0.861 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.457 | |
| Flash Point | 84 °C (183.9 °F) - closed cup | [5] |
| Solubility | Soluble in polar organic solvents. | [6] |
Note on Solubility: While specific quantitative data is limited, the presence of the hydroxyl group suggests miscibility with polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane. Its solubility in nonpolar solvents like hexanes is likely to be lower.
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl group around δ 0.1 ppm. The methylene protons adjacent to the oxygen (CH₂OH) would appear as a triplet around δ 3.6 ppm. The other two methylene groups in the propyl chain would exhibit multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the trimethylsilyl methyl carbons close to 0 ppm. The two acetylenic carbons will appear in the region of δ 80-110 ppm. The carbon bearing the hydroxyl group (C-1) will be the most downfield of the aliphatic carbons, typically around δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:
-
A broad O-H stretch from the alcohol group around 3300-3400 cm⁻¹.
-
C-H stretching vibrations of the alkyl and silyl methyl groups just below 3000 cm⁻¹.
-
A sharp, weak C≡C stretch of the silyl-protected alkyne around 2175 cm⁻¹.
-
A strong Si-C stretch, often appearing around 1250 cm⁻¹ and 840 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to give a stable silicon-containing cation at m/z 141, which is often a prominent peak for trimethylsilyl compounds. Other fragments corresponding to the cleavage of the alkyl chain would also be observed. Predicted mass-to-charge ratios for various adducts are available in public databases.[3]
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactions at the Hydroxyl Group
The primary alcohol can undergo a variety of standard transformations, including:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Jones oxidation.
-
Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form esters. Ether formation can be achieved via Williamson ether synthesis or by reaction with alkyl halides under basic conditions.
-
Conversion to Halides and Sulfonates: The hydroxyl group can be converted to a good leaving group, such as a bromide (using PBr₃ or CBr₄/PPh₃) or a tosylate (using TsCl/pyridine), to facilitate nucleophilic substitution reactions.
Reactions Involving the Trimethylsilyl-Protected Alkyne
The TMS-protected alkyne is stable to a wide range of reaction conditions, allowing for extensive manipulation of the alcohol functionality. The true power of this moiety is realized upon its deprotection.
The selective removal of the TMS group is a crucial step to unmask the terminal alkyne for further reactions. This can be achieved under mild conditions, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and efficient method for desilylation.[7]
-
Base-catalyzed methanolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can also effectively cleave the Si-C bond.[7]
Caption: Deprotection of this compound to yield the terminal alkyne.
Once deprotected, the resulting terminal alkyne is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex conjugated systems often found in pharmaceuticals and organic materials.[2][8]
Caption: Sonogashira coupling of the deprotected alkyne with an aryl or vinyl halide.
The terminal alkyne is also a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,2,3-triazole rings, which are important pharmacophores in many drug candidates.[9]
The activated triple bond of the silylalkyne can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with cycloimmonium salts to form functionalized indolizines, which have shown potential cytostatic activity.[10]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
4-Pentyn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated brine solution
Procedure:
-
To a solution of 4-pentyn-1-ol in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium in hexanes dropwise.
-
Allow the reaction mixture to slowly warm to room temperature, then cool it back down to -78 °C.
-
Add freshly distilled chlorotrimethylsilane dropwise to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of an aqueous HCl solution.
-
Stir the resulting biphasic mixture vigorously for 3 hours.
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Deprotection to 4-pentyn-1-ol (TBAF Method)
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Add a 1 M solution of TBAF in THF dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-pentyn-1-ol.
Applications in Synthesis
The unique bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.
Natural Product Synthesis
While specific total syntheses employing this exact molecule are not extensively documented in readily available literature, its structural motif is a common feature in the synthesis of complex natural products. For instance, silyl-protected alkynes are crucial intermediates in Pauson-Khand reactions for the construction of angular triquinane skeletons found in various bioactive terpenes.[11] The hydroxyl group allows for the introduction of further complexity and chiral centers necessary for the total synthesis of these intricate molecules.
Medicinal Chemistry and Drug Discovery
The deprotected alkyne derived from this compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds with potential biological activity. Through Sonogashira coupling and subsequent cyclization reactions, or via "click" chemistry, medicinal chemists can readily access libraries of compounds for high-throughput screening. The 1,2,3-triazole linkage formed via click chemistry is a well-established bioisostere for amide bonds and is found in numerous drug candidates with anticancer, anti-HIV, and other therapeutic properties.[9] The propyl alcohol chain can be further modified to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from heat and ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its orthogonal protecting group strategy allows for the selective manipulation of its alcohol and alkyne functionalities, providing a powerful tool for the construction of complex molecular targets. Its utility in key carbon-carbon bond-forming reactions like the Sonogashira coupling and its role as a precursor in click chemistry highlight its importance for researchers in academia and industry, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable chemists to effectively harness its synthetic potential.
References
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
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-
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-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of 5-(trimethylsilyl)pent-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
5-(trimethylsilyl)pent-4-yn-1-ol is a valuable bifunctional molecule in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol, allows for sequential and selective chemical modifications. The TMS group serves as a robust protecting group for the otherwise reactive terminal alkyne, enabling transformations at other parts of the molecule. This protected alkyne can later be unmasked for participation in crucial carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, or utilized in "click chemistry" applications for the synthesis of complex molecular architectures.[1][2] The primary alcohol functionality provides a handle for further derivatization, such as oxidation, esterification, or incorporation into larger scaffolds. This unique combination of functional groups makes 5-(trimethylsilyl)pent-4-yn-1-ol a key intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates.[3][4][5]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(trimethylsilyl)pent-4-yn-1-ol, alongside detailed protocols for its key applications in organic synthesis. The information presented herein is intended to equip researchers and drug development professionals with the knowledge necessary to utilize this versatile reagent safely and effectively.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for 5-(trimethylsilyl)pent-4-yn-1-ol is not extensively documented, the primary hazards are associated with its irritant properties and combustibility.[6][7] A thorough risk assessment should be conducted before any handling of this compound.
1.1 Physical and Chemical Properties
A clear understanding of the physical and chemical properties of 5-(trimethylsilyl)pent-4-yn-1-ol is fundamental to its safe handling.
| Property | Value |
| CAS Number | 13224-84-5 |
| Molecular Formula | C₈H₁₆OSi |
| Molecular Weight | 156.30 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 76 °C at 15 mmHg |
| Density | 0.861 g/mL at 25 °C |
| Flash Point | 84 °C (183.9 °F) - closed cup |
| Refractive Index | n20/D 1.457 |
(Data sourced from various chemical suppliers)[8]
1.2 Health Hazards
The primary health hazards associated with 5-(trimethylsilyl)pent-4-yn-1-ol are:
-
Serious Eye Irritation: Causes serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]
1.3 Fire and Explosion Hazards
5-(trimethylsilyl)pent-4-yn-1-ol is a combustible liquid with a flash point of 84 °C.[8] Vapors may form flammable mixtures with air. While the trimethylsilyl group can impart thermal stability to alkynyl systems, appropriate precautions against ignition sources must be taken.[9]
Section 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 5-(trimethylsilyl)pent-4-yn-1-ol to minimize exposure and prevent accidents.
2.1 Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working in areas with inadequate ventilation.
2.2 Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
2.3 Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]
Section 3: Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
3.1 First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][12]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6]
3.2 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Combustible liquid.[9] Containers may explode when heated.[11] Hazardous combustion products include carbon oxides and silicon oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[11]
3.3 Spill Response
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Dike the spill with inert material and collect for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Section 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-(trimethylsilyl)pent-4-yn-1-ol stems from the orthogonal reactivity of its two functional groups. The TMS-protected alkyne is stable to many reaction conditions that affect the primary alcohol, and vice versa.
4.1 Deprotection of the Trimethylsilyl Group
The removal of the TMS group to reveal the terminal alkyne is a common and straightforward procedure. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol: Base-Catalyzed Deprotection
-
Dissolve 5-(trimethylsilyl)pent-4-yn-1-ol in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pent-4-yn-1-ol.
(This is a general procedure; specific conditions may need to be optimized for scale and substrate.)[14]
4.2 Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18] This reaction is a cornerstone of medicinal chemistry for the synthesis of complex molecules with diverse biological activities.[19] 5-(trimethylsilyl)pent-4-yn-1-ol can be used in a one-pot, two-step sequence where the TMS group is first removed in situ, followed by the coupling reaction.
Experimental Protocol: Sonogashira Coupling with an Aryl Halide
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a suitable base, such as diisopropylamine or triethylamine (7.0 eq).
-
Add 5-(trimethylsilyl)pent-4-yn-1-ol (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
(This is a general procedure; specific conditions may need to be optimized for different substrates.)[15]
Section 5: Waste Disposal
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Unused Product and Residues: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of as hazardous waste.
-
Silylated Waste Streams: For larger-scale operations, specialized procedures for the removal of silylated compounds from solvent waste streams, such as reactive distillation with sulfuric acid, may be considered.[20] Alternatively, hydrometallurgical processes involving acid leaching can be effective for purifying organosilicon waste.[21][22] Chemical recycling methods are also emerging as a sustainable solution for silicone waste.[23][24]
Section 6: Conclusion
5-(trimethylsilyl)pent-4-yn-1-ol is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of novel molecular architectures. By understanding and adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important reagent. A commitment to safety, including the use of appropriate personal protective equipment, proper storage and handling, and responsible waste disposal, is essential for a safe and productive research environment.
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A Technical Guide to Trimethylsilyl (TMS)-Protected Alkynyl Alcohols: Synthesis, Stability, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkynyl alcohols are foundational building blocks in modern organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals and natural products.[1] Their utility, however, is complicated by the presence of two distinct acidic protons: one on the hydroxyl group and one at the terminal alkyne. This dual reactivity necessitates a robust protection strategy to achieve selective transformations. This guide provides an in-depth examination of the trimethylsilyl (TMS) group as a premier protecting agent for the alkyne terminus in alkynyl alcohols. We will explore the core features of TMS-protected alkynyl alcohols, from their synthesis and characterization to their stability profile and strategic deprotection. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage these versatile intermediates in complex synthetic campaigns.
The Strategic Imperative for Protection: Managing Dual Reactivity
The primary challenge in the chemistry of alkynyl alcohols is controlling their dual-natured reactivity. The terminal alkyne proton is weakly acidic (pKa ≈ 25) and readily removed by strong bases, while the alcohol proton is significantly more acidic (pKa ≈ 16-18). This presents a problem in many common synthetic operations. For instance, attempting to form a Grignard reagent or perform an alkylation at a different site in the molecule would be thwarted by these acidic protons, leading to simple deprotonation instead of the desired C-C bond formation.[2][3][4]
The trimethylsilyl (TMS) group is an effective solution for masking the reactivity of the terminal alkyne. Its chief advantages include:
-
Ease of Introduction: The TMS group can be installed in high yield under mild conditions.
-
Inertness: Once protected, the silylalkyne is stable to a wide range of non-acidic and non-fluoride reaction conditions, including organometallic additions and reductions.[2]
-
Tunable Lability: The TMS group is sufficiently stable for many synthetic steps but can be cleaved under specific, mild conditions, often orthogonally to other protecting groups.[5][6]
-
Beneficial Physical Properties: The nonpolar, sterically bulky TMS group can improve solubility in organic solvents and influence the stereochemical outcome of reactions.[7][8][9]
This strategic protection allows chemists to perform reactions on the alcohol moiety or other parts of the molecule without interference from the alkyne, unlocking complex synthetic pathways.
Synthesis and Characterization
Synthesis of TMS-Protected Alkynyl Alcohols
The most common method for protecting a terminal alkyne is by deprotonation with a strong base followed by quenching with trimethylsilyl chloride (TMSCl). The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so reactive that it interferes with other functional groups.
This protocol describes the protection of propargyl alcohol as a representative example.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkynyl alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: The low temperature is crucial to control the exothermic deprotonation and prevent side reactions.
-
-
Deprotonation: Add n-butyllithium (n-BuLi, 2.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Rationale: Two equivalents of base are required to deprotonate both the alcohol and the terminal alkyne. The resulting dilithio species is then selectively silylated on the more nucleophilic acetylide.
-
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 2.2 eq.) dropwise, again maintaining the low temperature.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale: The aqueous workup protonates the alkoxide and removes excess reagents.
-
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
Confirming the structure of the product is straightforward using standard spectroscopic techniques.
| Technique | Key Feature | Typical Value / Observation |
| ¹H NMR | Trimethylsilyl Protons | Sharp singlet, ~0.1-0.2 ppm |
| Alkynyl Proton | Absence of the terminal ≡C-H signal (typically ~2.0-3.0 ppm) | |
| ¹³C NMR | Silyl-substituted Carbon | Signal at ~80-90 ppm |
| Silicon-adjacent Carbon | Signal at ~100-110 ppm | |
| IR Spectroscopy | C≡C Stretch | Weak absorption at ~2170-2180 cm⁻¹ |
| ≡C-H Stretch | Absence of the sharp peak at ~3300 cm⁻¹ |
Note: The trimethylsilyl (TMS) group used for protection should not be confused with tetramethylsilane, the internal standard used to calibrate NMR spectra to 0.00 ppm.[10]
Stability Profile: A Double-Edged Sword
The C-Si bond in TMS-alkynes is relatively labile, which is both a strategic advantage and a potential pitfall. Understanding its stability is key to successful multi-step synthesis.[11]
-
Basic Conditions: The TMS group is sensitive to basic conditions, especially in protic solvents. Mild bases like potassium carbonate in methanol can cleave the C-Si bond, and stronger bases will do so rapidly.[12][13] This sensitivity means that reaction conditions must be carefully chosen. For example, a Knoevenagel condensation using piperidine in ethanol can lead to significant deprotection.[13]
-
Acidic Conditions: The group is also labile to acidic conditions, though often more robust than to base.[11] Strong aqueous acids will readily cause protodesilylation.
-
Fluoride Ions: The TMS group is exceptionally sensitive to fluoride sources due to the very high bond dissociation energy of the Si-F bond. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for deprotection.[2]
The lability of TMS compared to other silyl groups allows for selective deprotection, a cornerstone of modern synthetic strategy.
| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid/Base |
| Trimethylsilyl | TMS | Low | Labile[4][11] |
| Triethylsilyl | TES | Medium | More stable than TMS[14] |
| tert-Butyldimethylsilyl | TBDMS / TBS | Medium-High | Significantly more stable than TMS[11][15] |
| Triisopropylsilyl | TIPS | High | Very stable[15][16] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Most stable[11][14] |
Strategic Deprotection Methodologies
The ability to remove the TMS group selectively and under mild conditions is one of its most powerful features. The choice of deprotection method depends on the other functional groups present in the molecule.
Common Deprotection Protocols
-
Setup: Dissolve the TMS-protected alkynyl alcohol (1.0 eq.) in THF (~0.2 M) in a round-bottom flask with a stir bar.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes at room temperature.
-
Workup: Quench with water, extract with an organic solvent, dry, and concentrate. Purify as needed.
-
Causality: The high affinity of silicon for fluoride drives the reaction, forming a stable Si-F bond and liberating the terminal alkyne.[2] This method is extremely reliable but can be basic, potentially affecting other sensitive groups.
-
-
Setup: Dissolve the TMS-alkyne (1.0 eq.) in methanol (~0.1 M).[12]
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.1-0.5 eq.).
-
Monitoring: Stir at room temperature for 1-3 hours, monitoring by TLC.[12]
-
Workup: Concentrate the mixture in vacuo, add water, and extract with an organic solvent. Dry and concentrate to yield the deprotected alkyne.
Applications in Complex Synthesis
The true power of TMS-protected alkynyl alcohols is realized in their application as versatile intermediates in the synthesis of high-value molecules.
Pivotal Role in Cross-Coupling Reactions
TMS-alkynes are essential partners in numerous transition metal-catalyzed cross-coupling reactions. In Sonogashira coupling, the TMS group serves two purposes: it prevents the homocoupling (Glaser coupling) of the terminal alkyne and allows for the use of otherwise volatile or difficult-to-handle alkynes.[9][17]
A common strategy involves coupling the TMS-alkyne with an aryl or vinyl halide, followed by in situ or subsequent deprotection to reveal the terminal alkyne for further functionalization.[9][17] This approach provides a modular and highly efficient way to construct complex carbon skeletons.
Enabling the Synthesis of Natural Products and APIs
In the realm of drug development and natural product synthesis, TMS-alkynyl alcohols are frequently employed. Their predictable reactivity allows for the controlled, stepwise assembly of complex scaffolds. For example, in the synthesis of marine natural product Lamellarin R, a TMS-protected alkyne was used as a selective cross-coupling partner in a titanium-catalyzed pyrrole synthesis.[7][18] The TMS group was crucial for directing the regioselectivity of the cycloaddition and was later removed to allow for further functionalization.[7] Similarly, these building blocks are used to install "arming" tags onto natural products, enabling the study of their biological targets.[19]
Conclusion
TMS-protected alkynyl alcohols represent a mature and highly reliable tool in the synthetic chemist's arsenal. Their key features—facile synthesis, well-understood stability, and versatile deprotection—make them indispensable for managing the dual reactivity of the parent alkynyl alcohol. By providing a robust mask for the terminal alkyne, the TMS group enables a vast range of transformations that would otherwise be unfeasible. For researchers in drug discovery and process development, a thorough understanding of the principles and protocols outlined in this guide is essential for the efficient and strategic construction of complex, high-value molecules.
References
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17.8: Protection of Alcohols - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
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Hoyt, J. M., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. [Link]
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Kornfilt, D. J., & Krische, M. J. (2015). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. PMC. [Link]
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Trimethylsilyl | TMS Definition, Structure & Protecting Groups. (n.d.). Study.com. [Link]
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Lameijer, L. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]
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Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
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Hoyt, J. M., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). OAText. [Link]
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]
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Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]
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preventing TMS alkyne deprotecting in reaction. (2020). Reddit. [Link]
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Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. [Link]
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Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. (2020). ChemRxiv. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). UJAT. [Link]
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Singh, M. S., & Singh, A. K. (2016). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
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Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]
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Regioselective Cleavage of 3,4-Epoxy Alcohols with Substituted Alkynylaluminum Reagents: Application to the Stereoselective Synthesis of Polypropionates. (2008). PMC. [Link]
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Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
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Protiodesilylation of terminal alkynes method? (2019). Reddit. [Link]
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ChemComplete. (2016). Alcohol Protection with TMS (Trimethylsilyl ethers). YouTube. [Link]
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Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... (n.d.). ResearchGate. [Link]
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Biosynthesis of alkyne-containing natural products. (2020). PMC. [Link]
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Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. (2021). National Institutes of Health. [Link]
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CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). PubMed. [Link]
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A Comprehensive Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol: From Procurement to Application
Introduction
5-(trimethylsilyl)-4-pentyn-1-ol is a key bifunctional molecule increasingly utilized in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a primary alcohol and a trimethylsilyl-protected terminal alkyne, makes it a versatile building block for the introduction of a pentynol moiety in a controlled and predictable manner. The trimethylsilyl (TMS) group serves as a robust protecting group for the otherwise reactive terminal alkyne, allowing for a wide range of chemical transformations to be performed on the hydroxyl group without affecting the alkyne functionality.[1][2] This guide provides an in-depth overview of the commercial availability, purity assessment, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Commercial Availability and Purity
This compound is commercially available from several major chemical suppliers. The typical purity grades offered are 96% and 97%, which are suitable for most research and development applications. It is important for researchers to carefully consider the purity requirements of their specific application, as trace impurities can sometimes interfere with sensitive catalytic reactions or biological assays.
Below is a summary of common commercial sources for this compound:
| Supplier | Typical Purity | Catalog Number (Example) |
| Sigma-Aldrich | 96% | 650315 |
| Thermo Scientific | 97% | AAH5345706 |
| Santa Cruz Biotechnology | For Research Use | sc-261730 |
Note: Catalog numbers and availability are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 13224-84-5 | [3][4] |
| Molecular Formula | C₈H₁₆OSi | [3][4] |
| Molecular Weight | 156.30 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 76 °C at 15 mmHg | [3][5] |
| Density | 0.861 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.457 | [3][5] |
| Flash Point | 84 °C (183.9 °F) | [3] |
Synthesis and Purification
While commercially available, this compound can also be synthesized in the laboratory, typically starting from 4-pentyn-1-ol. The synthesis involves the protection of the terminal alkyne with a trimethylsilyl group.
Synthesis of this compound from 4-pentyn-1-ol
This procedure is based on established methods for the silylation of terminal alkynes.[5]
Reaction Scheme:
Experimental Protocol:
-
Preparation: To a solution of 4-pentyn-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (n-BuLi) (2.1 eq., typically a 2.5 M solution in hexanes) dropwise.
-
Deprotonation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This step ensures the complete deprotonation of both the hydroxyl group and the terminal alkyne.
-
Silylation: Cool the reaction mixture back down to -78 °C. Subsequently, add freshly distilled chlorotrimethylsilane ((CH₃)₃SiCl) (2.2 eq.) dropwise.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a 3 M aqueous solution of hydrochloric acid (HCl). Vigorously stir the resulting biphasic mixture for 3 hours to ensure the reprotonation of the alkoxide and hydrolysis of any excess silylating agent.
-
Extraction: Separate the aqueous layer and extract it twice with diethyl ether. Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
Purification by Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to achieve high purity.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Transfer the crude this compound to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Fraction Collection: Heat the distillation flask in a heating mantle or oil bath. Collect the fraction that distills at 76 °C under a vacuum of 15 mmHg .[3][5]
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere and refrigerate.
Quality Control and Purity Analysis
Ensuring the purity of this compound is critical for its successful application. The following analytical techniques are commonly employed for its characterization and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying potential impurities in volatile compounds like this compound.
Typical GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Interpretation of Mass Spectrum: The mass spectrum of this compound will exhibit characteristic fragmentation patterns of trimethylsilyl compounds. Key fragments to expect include:[1][2][6]
-
[M-15]⁺: Loss of a methyl group (CH₃) from the TMS group. This is often a prominent peak.
-
m/z 73: The trimethylsilyl cation, [(CH₃)₃Si]⁺. This is a very characteristic and often abundant ion for TMS-containing compounds.
-
m/z 75: Rearrangement ion, often [(CH₃)₂SiOH]⁺.
-
Other fragments resulting from the cleavage of the carbon chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and assessing the purity of this compound.
¹H NMR (in CDCl₃, referenced to TMS at 0.00 ppm):
-
~3.7 ppm (triplet): -CH₂-OH (2H)
-
~2.3 ppm (triplet): -C≡C-CH₂- (2H)
-
~1.7 ppm (quintet): -CH₂-CH₂-CH₂- (2H)
-
~1.6 ppm (singlet, broad): -OH (1H)
-
~0.15 ppm (singlet): -Si(CH₃)₃ (9H)
¹³C NMR (in CDCl₃, referenced to the solvent peak at 77.16 ppm):
-
~107 ppm: -C≡C-Si(CH₃)₃
-
~85 ppm: -C≡C-Si(CH₃)₃
-
~61 ppm: -CH₂-OH
-
~31 ppm: -CH₂-CH₂-OH
-
~15 ppm: -C≡C-CH₂-
-
~0.0 ppm: -Si(CH₃)₃
Applications in Drug Development
The primary utility of this compound in drug development stems from its role as a versatile building block, particularly in the realm of "click chemistry". The TMS-protected alkyne can be readily deprotected to reveal a terminal alkyne, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages.[7] This reaction is widely used to connect different molecular fragments in the synthesis of novel drug candidates.[8][9]
Workflow for the application of this compound in drug discovery.
The hydroxyl group of this compound can be functionalized through various reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, to introduce a linker or another pharmacophore. Subsequently, the TMS group can be selectively removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol, to unmask the terminal alkyne.[10][11] This terminal alkyne is then ready to participate in a CuAAC reaction with an azide-containing molecule to generate a triazole-linked conjugate. The 1,2,3-triazole ring is considered an excellent pharmacophore and a stable linker in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding and dipole interactions.[8][9]
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12]
Incompatible Materials: Strong oxidizing agents, acids, and acid anhydrides.[13]
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and professionals in drug development and other areas of chemical synthesis. Its commercial availability and well-established synthesis protocols, combined with its utility in robust and efficient reactions like click chemistry, make it an important tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and analytical characterization is crucial for its effective and safe utilization in the laboratory.
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-
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University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
- A method of GC-MS analysis of serum metabolites. (2019). Journal of Analytical and Bioanalytical Techniques, 10(3), 1-6.
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ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Cenmed Enterprises. (n.d.). 5 Trimethylsilyl 4 Pentyn 1 Ol 96%. Retrieved from [Link]
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- Gilman, H., & Lichtenwalter, M. (1959). Tris(trimethylsilyl)silane. Organic Syntheses, 39, 81.
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- Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (2023). Pharmaceuticals, 16(11), 1546.
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Khan Academy. (2013, September 17). Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. YouTube. Retrieved from [Link]
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4998.
- Trost, B. M., & Ball, Z. T. (2003). Preparation of (Ra)-Methyl 3-(dimethyl(phenyl)silyl)
-
A Brief Introduction to Fractional Distillation. (2012, July 23). YouTube. Retrieved from [Link]
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-(trimethylsilyl)-4-pentyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Utility of a Bifunctional Building Block
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier reaction in click chemistry, celebrated for its efficiency, high regioselectivity for 1,4-disubstituted 1,2,3-triazoles, and broad functional group tolerance.[1][2] This powerful ligation tool is foundational in drug discovery, bioconjugation, and materials science.[3][4]
Within the vast toolkit of reagents for CuAAC, 5-(trimethylsilyl)-4-pentyn-1-ol emerges as a particularly strategic building block. It possesses a dual functionality: a primary alcohol that serves as a versatile handle for subsequent chemical modifications, and a trimethylsilyl (TMS)-protected alkyne.
The TMS group is not merely a placeholder; its presence offers distinct advantages:
-
Prevention of Homocoupling: The TMS group effectively prevents the unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne, a common side reaction that can complicate purification and reduce yields.[5][6]
-
Enhanced Solubility: The lipophilic nature of the TMS group can improve the solubility of the alkyne substrate in organic solvents.
-
Facile Deprotection: The silyl group can be selectively and cleanly removed under mild conditions to reveal the terminal alkyne at the desired stage of a synthetic sequence, offering precise control over the timing of the click reaction.[7][8]
This guide provides an in-depth exploration of the CuAAC mechanism, detailed protocols for the use of this compound, and expert insights into process optimization and troubleshooting.
The Mechanism of Action: A Dinuclear Copper Pathway
The remarkable rate acceleration of the CuAAC reaction (up to 10⁸-fold over the uncatalyzed thermal reaction) is attributed to the copper(I) catalyst.[2] While early proposals suggested a mononuclear catalyst, substantial evidence now supports a dinuclear copper-acetylide intermediate as the kinetically dominant pathway.[1] The copper catalyst orchestrates a stepwise process that dramatically lowers the activation energy compared to the concerted thermal cycloaddition.[9]
The catalytic cycle proceeds as follows:
-
Formation of Copper-Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne (after TMS deprotection) to form a copper-acetylide intermediate.
-
Azide Coordination: An organic azide coordinates to a second copper atom, bringing it into proximity with the activated alkyne.
-
Cycloaddition: The azide attacks the terminal carbon of the alkyne, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the active Cu(I) catalyst for the next cycle.
This mechanism ensures the exclusive formation of the 1,4-regioisomer, a key feature of the CuAAC reaction.[11]
Figure 1. Simplified workflow and catalytic cycle of the CuAAC reaction.
Experimental Protocols
This section details the two critical stages for using this compound in a CuAAC reaction: deprotection of the TMS group and the subsequent cycloaddition.
Protocol 1: Deprotection of this compound
The terminal alkyne must be unmasked before the CuAAC reaction can proceed. Two common methods are presented below.
Method A: Fluoride-Mediated Deprotection (TBAF)
-
Rationale: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds.[12] This method is fast and efficient.
-
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TBAF solution (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-pentyn-1-ol. The crude product is often pure enough for the next step.
-
Method B: Base-Mediated Deprotection (Potassium Carbonate)
-
Rationale: For substrates sensitive to fluoride ions, a mild base like potassium carbonate in methanol provides an excellent alternative.[7]
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 eq.).
-
Stir the mixture at room temperature for 2-4 hours.[7]
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle warming may be applied.
-
Once complete, neutralize the mixture with a weak acid (e.g., dilute HCl) and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic phase, and concentrate to yield the deprotected alkyne.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the use of the deprotected product, 4-pentyn-1-ol, and a generic organic azide (e.g., Benzyl Azide). The most common and robust method involves the in situ generation of Cu(I) from a Cu(II) salt using a reducing agent.[2]
-
Materials & Reagents:
-
4-pentyn-1-ol (from Protocol 1)
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent system (e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O)
-
-
Procedure:
-
In a vial, dissolve 4-pentyn-1-ol (1.0 eq.) and the organic azide (1.0-1.1 eq.) in the chosen solvent system (e.g., 4 mL of 1:1 t-BuOH/H₂O).
-
In a separate microfuge tube, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq., e.g., from a 1 M stock).
-
In another microfuge tube, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq., e.g., from a 0.5 M stock).
-
Add the sodium ascorbate solution to the stirred alkyne/azide mixture.
-
Add the copper(II) sulfate solution to initiate the reaction. A color change is often observed.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is typically complete when TLC analysis shows the disappearance of the limiting reagent.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the final 1,2,3-triazole product.
-
Figure 2. Experimental workflow from TMS-protected alkyne to final triazole.
Process Optimization & Troubleshooting
Even robust reactions like CuAAC can encounter issues. Understanding key parameters is crucial for optimization.[5]
| Parameter | Recommended Range/Value | Rationale & Troubleshooting Notes |
| Stoichiometry | 1.0 eq. Alkyne, 1.0-1.2 eq. Azide | A slight excess of the more accessible reagent can drive the reaction to completion. |
| Catalyst Loading | 1-10 mol% CuSO₄ | Lower loadings (1-2 mol%) are often sufficient. If the reaction is slow, increase to 5-10 mol%.[6] |
| Reducing Agent | 1.2-2.0 eq. relative to Cu(II) | A sufficient excess of sodium ascorbate is critical to keep the copper in the active Cu(I) state and prevent oxidative homocoupling.[11] Prepare the ascorbate solution fresh. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, THF | The solvent must solubilize all components. Protic solvents can facilitate the final protonolysis step. For poorly soluble substrates, DMSO is a good choice. |
| Temperature | Room Temperature (20-25 °C) | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (40-50 °C) can accelerate reactions with sterically hindered substrates.[6] |
| pH | 4-12 | The reaction is tolerant of a wide pH range, but optimal performance is often seen in neutral to slightly basic conditions. Avoid buffers like Tris that can chelate copper.[5][13] |
Common Issues and Solutions:
-
Low or No Yield:
-
Cause: Inactive catalyst (oxidized to Cu(II)).[5]
-
Solution: Ensure the sodium ascorbate solution is freshly prepared and used in sufficient excess. Degas solvents to remove oxygen, especially for sensitive substrates.
-
-
Alkyne Homocoupling (Glaser Product):
-
Cause: Insufficient reducing agent or presence of oxygen.[13]
-
Solution: Increase the amount of sodium ascorbate. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Reaction Stalls:
-
Cause: Poor solubility of reagents; steric hindrance.
-
Solution: Switch to a better solvent like DMSO. Gentle heating may be required. For bioconjugation, consider using a copper-stabilizing ligand like THPTA or TBTA to enhance reaction rates and protect biomolecules.[14]
-
Applications in Drug Development & Bioconjugation
The triazole ring formed via CuAAC is not just a linker; it is a stable, aromatic, and polar pharmacophore that can engage in hydrogen bonding and dipole interactions.[15] The use of this compound enables the straightforward synthesis of molecules with a terminal hydroxyl group, which is a key handle for further functionalization.
-
Drug Discovery: The resulting triazole-alcohol can be used as a core scaffold. The hydroxyl group can be oxidized, esterified, or etherified to generate diverse libraries of compounds for high-throughput screening against biological targets.[][17]
-
Bioconjugation: The alkyne can be attached to a small molecule drug, and the azide to a biomolecule (like a peptide or antibody). After the click reaction, the preserved hydroxyl group can be used to attach imaging agents, PEG chains (for improved pharmacokinetics), or other functional moieties.[3][4] This modular approach is central to the construction of complex systems like Antibody-Drug Conjugates (ADCs).[]
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved December 31, 2025, from [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. Available from: [Link]
-
Research and Reviews. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Retrieved December 31, 2025, from [Link]
-
Uğurlu, S., & Aviyente, V. (2012). The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: A Quantum Mechanical Investigation. Journal of Molecular Graphics and Modelling, 34, 101–107. Available from: [Link]
-
Garg, A., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules, 26(16), 5049. Available from: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of a) the TMS-protected alkyne of 1 b with b) the immediately following CuAAC reaction... [Image]. Retrieved December 31, 2025, from [Link]
-
ChemSpider. (n.d.). Deprotection of trimethylsilyl group of an alkyne. Synthetic Pages. Retrieved December 31, 2025, from [Link]
-
Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 20(11), 3280–3284. Available from: [Link]
-
Zhang, W. (2013). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 33(1), 47-57. Available from: [Link]
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- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Comprehensive Guide to the TMS Deprotection of 5-(trimethylsilyl)-4-pentyn-1-ol
This guide provides detailed protocols and technical insights for the removal of the trimethylsilyl (TMS) protecting group from 5-(trimethylsilyl)-4-pentyn-1-ol to yield the versatile building block, 4-pentyn-1-ol. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, the underlying chemical principles, and a step-by-step guide to ensure successful deprotection.
Introduction: The Strategic Role of TMS Protection and Deprotection
In the landscape of modern organic synthesis, protecting groups are indispensable tools for masking the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule.[1] The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes and alcohols due to its ease of installation, general stability under neutral conditions, and, most importantly, its facile removal under mild conditions.[1][2]
This compound is a bifunctional molecule where both the terminal alkyne and the primary alcohol could potentially be protected. In this case, the TMS group selectively protects the acidic proton of the terminal alkyne, allowing for selective reactions at the hydroxyl group. The subsequent removal of the TMS group is a crucial step to liberate the terminal alkyne for further transformations, such as coupling reactions (e.g., Sonogashira coupling), click chemistry, or conversion to other functional groups.[3][4] This application note will detail two robust and widely applicable methods for the deprotection of this compound to afford 4-pentyn-1-ol.
Choosing Your Deprotection Strategy
The selection of a deprotection method is critical and depends on factors such as the stability of the substrate to acidic or basic conditions, the scale of the reaction, and the availability of reagents. For TMS-protected alkynes, two primary strategies are commonly employed: fluoride-mediated and base-catalyzed deprotection.
-
Fluoride-Mediated Deprotection (e.g., TBAF): This is arguably the most common and generally the most effective method for removing silyl protecting groups.[5][6] The high affinity of the fluoride ion for silicon forms a very strong Si-F bond, which is the driving force for the reaction.[6][7] Tetrabutylammonium fluoride (TBAF) is the most frequently used fluoride source due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[5]
-
Base-Catalyzed Deprotection (e.g., K₂CO₃/MeOH): This method offers a milder and more economical alternative to fluoride-based reagents.[8][9] It is particularly useful for large-scale syntheses where the cost of TBAF might be prohibitive. The reaction is typically carried out in methanol with a catalytic amount of a mild base like potassium carbonate.[9]
This guide will provide detailed protocols for both methods, allowing the researcher to choose the most suitable approach for their specific experimental context.
Detailed Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is highly reliable and generally provides excellent yields. The basicity of TBAF solutions should be considered if the substrate has other base-sensitive functional groups.[5]
Materials:
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF to make an approximately 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[12]
-
Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-pentyn-1-ol.
Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol
This method is a milder and more cost-effective alternative to TBAF, particularly for scale-up operations.[9][13]
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous (0.1-0.5 equiv)[9]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol to make an approximately 0.1-0.2 M solution in a round-bottom flask with a magnetic stir bar.
-
Add potassium carbonate (0.1-0.5 equiv) to the solution.[9]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (see Section 4). The reaction is typically complete within 2-4 hours.[9]
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Reaction Monitoring
Monitoring the progress of the deprotection reaction is crucial to ensure complete conversion of the starting material and to avoid potential side reactions or product degradation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction.[14][15]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The product, 4-pentyn-1-ol, being more polar than the starting material, will have a lower Rf value.
-
Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable agent such as potassium permanganate or ceric ammonium molybdate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed analysis, an aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for NMR analysis.[16] The disappearance of the characteristic singlet for the TMS group at ~0.1 ppm in the ¹H NMR spectrum and the appearance of the terminal alkyne proton at ~2.0-2.5 ppm will indicate the progress of the reaction.
Mechanism of Deprotection
Understanding the reaction mechanism provides insight into the reaction conditions and potential side reactions.
Fluoride-Mediated Deprotection (TBAF): The deprotection with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TMS group.[5] The high affinity of silicon for fluoride drives the formation of a transient, pentacoordinate silicon intermediate.[6][7] This intermediate is unstable and collapses, cleaving the silicon-carbon bond to generate a terminal acetylide anion and trimethylsilyl fluoride. A subsequent workup with a proton source (e.g., water or NH₄Cl) protonates the acetylide to yield the terminal alkyne, 4-pentyn-1-ol.[17]
Base-Catalyzed Deprotection (K₂CO₃/MeOH): In this case, the methoxide ion (CH₃O⁻), generated in situ from the reaction of potassium carbonate with methanol, acts as the nucleophile. It attacks the silicon atom, forming a pentacoordinate intermediate. This intermediate then undergoes cleavage of the Si-C bond, facilitated by proton transfer from the solvent (methanol), to yield the terminal alkyne and trimethylmethoxysilane. The process regenerates the methoxide ion, making the reaction catalytic in base.[18]
Safety Precautions
-
Tetrabutylammonium fluoride (TBAF): TBAF solutions, especially in THF, are flammable and can cause severe skin burns and eye damage.[19][20][21] Always handle TBAF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid inhalation of vapors.[20]
-
Hydrogen Fluoride (HF): Some deprotection protocols for more robust silyl ethers use HF or its complexes (e.g., HF-pyridine). These reagents are extremely corrosive and toxic.[8] If using such reagents, ensure you are fully aware of the specific safety protocols, including the availability of calcium gluconate gel as an antidote for skin exposure.[22]
-
General Precautions: As with all chemical reactions, it is important to conduct a thorough risk assessment before starting. Handle all organic solvents in a well-ventilated area and away from ignition sources.
Data Presentation
| Parameter | Protocol 1: TBAF | Protocol 2: K₂CO₃/MeOH |
| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) | Potassium carbonate (K₂CO₃) |
| Stoichiometry | 1.1 - 1.5 equivalents | 0.1 - 0.5 equivalents (catalytic) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | 0 °C to room temperature | Room temperature |
| Typical Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Work-up | Aqueous NH₄Cl quench | Neutralization with dilute HCl |
| Typical Yields | > 90% | > 85% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Add more deprotecting agent, allow the reaction to warm to room temperature, or increase the reaction time. Ensure the TBAF solution has not degraded. |
| Low Yield | Product volatility, incomplete extraction, or degradation on silica gel. | 4-pentyn-1-ol is somewhat volatile; be cautious during solvent removal. Ensure thorough extraction from the aqueous phase. Deactivate the silica gel with triethylamine if degradation is suspected. |
| Difficult Purification | Co-elution with byproducts (e.g., tetrabutylammonium salts from TBAF). | A proper aqueous work-up is crucial to remove the majority of TBAF salts. If problems persist, consider an alternative deprotection method like K₂CO₃/MeOH. |
| Formation of Allene | In some cases, TBAF can promote the isomerization of terminal alkynes to allenes. | Use milder conditions (lower temperature) or switch to the K₂CO₃/MeOH protocol, which is less prone to causing this side reaction. |
Experimental Workflow
Caption: Workflow for the TMS deprotection of this compound.
References
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- 2. researchgate.net [researchgate.net]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
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- 10. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. westliberty.edu [westliberty.edu]
- 20. lobachemie.com [lobachemie.com]
- 21. carlroth.com [carlroth.com]
- 22. ehs.wisc.edu [ehs.wisc.edu]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on 5-(trimethylsilyl)-4-pentyn-1-ol
Introduction: The Strategic Importance of 5-(trimethylsilyl)-4-pentyn-1-ol
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure contains two key reactive sites: a primary hydroxyl (-OH) group and a terminal alkyne protected by a trimethylsilyl (TMS) group. This arrangement allows for selective chemical modifications, making it a versatile building block in multi-step organic synthesis. The TMS group serves as a removable protecting group for the acidic alkyne proton, preventing unwanted side reactions under basic conditions while allowing for transformations at the hydroxyl terminus.[2][3] Conversely, the hydroxyl group can be converted into a wide array of other functional groups, enabling the introduction of diverse chemical handles for further elaboration.
This guide provides a comprehensive overview of established and robust protocols for the functionalization of the hydroxyl group of this compound. The methodologies detailed herein are designed to be reproducible and scalable, offering researchers and drug development professionals a reliable toolkit for their synthetic endeavors. We will delve into the mechanistic underpinnings of each transformation, providing not just the "how" but also the "why" behind specific reagents and reaction conditions.
Core Functionalization Pathways
The primary alcohol of this compound can be transformed into a variety of functional groups, including ethers, esters, halides, and aldehydes. Each of these transformations opens up new avenues for molecular elaboration. The choice of a specific pathway is dictated by the overall synthetic strategy and the desired properties of the target molecule.
Caption: Key functionalization pathways for this compound.
Section 1: Conversion to Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether from an alcohol and an alkyl halide.[4][5] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[4][5][6]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the primary alcohol without competing in the subsequent substitution reaction.[7]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[7]
-
Alkyl Halide: Primary alkyl halides are preferred to minimize the competing E2 elimination reaction that can occur with secondary and tertiary halides.[4][5]
Caption: Workflow for the Williamson ether synthesis.
Protocol 1: Synthesis of a Benzyl Ether Derivative
Objective: To synthesize 1-(benzyloxy)-5-(trimethylsilyl)pent-4-yne.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 156.30 | 10.0 | 1.56 g |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 24.00 | 12.0 | 0.48 g |
| Benzyl Bromide | 1.1 | 171.04 | 11.0 | 1.28 mL (1.88 g) |
| Anhydrous THF | - | - | - | 50 mL |
Step-by-Step Methodology:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N
2or Ar), add this compound (1.56 g, 10.0 mmol) and anhydrous THF (30 mL). -
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.28 mL, 11.0 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH
4Cl solution (20 mL) at 0 °C. -
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO
4, filter, and concentrate under reduced pressure. -
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired benzyl ether.
Section 2: Conversion to Esters via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of other esterification methods.[8][10]
Causality Behind Experimental Choices:
-
Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] The thermodynamic driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[8]
-
Catalyst (DMAP): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself.[10][11] This catalytic cycle significantly accelerates the reaction and suppresses side reactions.[10]
-
Solvent: A non-protic solvent like dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.
Caption: Mechanism of the Steglich esterification.
Protocol 2: Synthesis of an Acetate Ester Derivative
Objective: To synthesize 5-(trimethylsilyl)pent-4-yn-1-yl acetate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 156.30 | 10.0 | 1.56 g |
| Acetic Acid | 1.2 | 60.05 | 12.0 | 0.69 mL (0.72 g) |
| DCC | 1.1 | 206.33 | 11.0 | 2.27 g |
| DMAP | 0.1 | 122.17 | 1.0 | 0.12 g |
| Anhydrous DCM | - | - | - | 50 mL |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10.0 mmol), acetic acid (0.69 mL, 12.0 mmol), and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.27 g, 11.0 mmol) in anhydrous DCM (10 mL) dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and wash successively with 5% HCl solution (2 x 20 mL), saturated aqueous NaHCO
3solution (2 x 20 mL), and brine (20 mL). -
Dry the organic layer over anhydrous Na
2SO4, filter, and concentrate under reduced pressure. -
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure acetate ester.
Section 3: Conversion to Alkyl Halides via the Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPhngcontent-ng-c1205671314="" class="ng-star-inserted">3) and a carbon tetrahalide (e.g., CCl4, CBr4).[12][13][14] This reaction proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry if a chiral center is present.[13][14] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a major driving force for this reaction.[12]
Causality Behind Experimental Choices:
-
Reagents (PPh
3and CX4): Triphenylphosphine acts as an oxygen acceptor, while the carbon tetrahalide serves as the halide source.[12][14] The combination of these reagents generates a halophosphonium salt in situ, which then activates the alcohol for nucleophilic attack by the halide ion.[13] -
Solvent: Anhydrous, non-protic solvents like DCM or acetonitrile are typically used to prevent unwanted side reactions with water.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction between PPh
3and the carbon tetrahalide.
References
- 1. CAS 13224-84-5: 5-TRIMETHYLSILYL-4-PENTYN-1-OL [cymitquimica.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. orgosolver.com [orgosolver.com]
Application Notes & Protocols: Strategic Utilization of 5-(Trimethylsilyl)-4-pentyn-1-ol in the Synthesis of Pharmaceutical Intermediates
Abstract
5-(trimethylsilyl)-4-pentyn-1-ol is a highly versatile bifunctional building block that has found significant utility in the field of medicinal chemistry and pharmaceutical development. Its structure, featuring a primary alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, offers a powerful combination of synthetic handles for the construction of complex molecular architectures. The TMS group provides robust protection for the alkyne's acidic proton, permitting selective transformations at the hydroxyl terminus.[1][2] Conversely, the hydroxyl group can be readily modified or used as a point of attachment, while the protected alkyne remains inert. This orthogonal reactivity is paramount in multi-step syntheses of pharmaceutical intermediates. This document provides an in-depth guide to the strategic applications of this reagent, complete with detailed protocols for key transformations, including deprotection, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction: The Strategic Advantage of a Bifunctional Linchpin
In the intricate landscape of drug discovery, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound (CAS No. 13224-84-5)[3][4] emerges as a superior synthon due to its inherent dual functionality. The molecule consists of a five-carbon backbone, functionalized with a primary hydroxyl group at one end and a TMS-protected alkyne at the other.
-
The Trimethylsilyl (TMS) Protected Alkyne: Terminal alkynes are foundational units in modern organic synthesis, yet their acidic proton can interfere with many common reagents (e.g., organometallics, strong bases). The TMS group serves as an effective and easily removable protecting group, masking this reactivity.[1][2] Its steric and electronic properties also play a crucial role in directing the selectivity of certain cycloaddition reactions.[5] The stability of the silyl ether bond to a wide range of non-fluoride-based reagents allows for extensive chemical modifications at the alcohol position without premature cleavage of the protecting group.[6]
-
The Primary Alcohol: The primary alcohol is a versatile functional group that serves as a gateway to a multitude of other chemical entities. It can be oxidized to an aldehyde or carboxylic acid, esterified, converted to an ether, or substituted with a halide, providing numerous pathways for molecular elaboration and the introduction of diverse pharmacophores.
This orthogonal arrangement allows chemists to execute synthetic strategies in a controlled, stepwise manner, making this compound an invaluable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[7][8]
Core Application: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is instrumental in constructing the core scaffolds of numerous pharmaceutical agents. This compound is an excellent precursor for this transformation, requiring a simple deprotection step to unmask the reactive terminal alkyne.
Workflow for Sonogashira Coupling
The overall workflow involves two primary stages: the removal of the TMS protecting group to generate 4-pentyn-1-ol, followed by the palladium-copper co-catalyzed cross-coupling with a suitable halide.
Protocol 1: TMS Deprotection of this compound
This protocol describes a mild and efficient method for cleaving the silyl group to yield the terminal alkyne, 4-pentyn-1-ol. The use of potassium carbonate in methanol is favored for its low cost and operational simplicity.[1][11]
Materials & Reagents
| Reagent | Formula | M.W. | Amount (10 mmol scale) |
|---|---|---|---|
| 5-(TMS)-4-pentyn-1-ol | C₈H₁₆OSi | 156.30 | 1.56 g (10.0 mmol) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 138 mg (1.0 mmol) |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Saturated aq. NH₄Cl | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Procedure
-
To a solution of this compound (1.56 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (138 mg, 1.0 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, neutralize the reaction by adding saturated aqueous ammonium chloride solution until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between dichloromethane (3 x 30 mL) and water.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 4-pentyn-1-ol as a clear oil.
Causality Insight: Potassium carbonate acts as a mild base, facilitating the methanolysis of the silicon-carbon bond. Using a catalytic amount prevents potential side reactions associated with stronger bases. The reaction is driven by the formation of the stable methoxytrimethylsilane byproduct.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of the deprotected 4-pentyn-1-ol with a generic aryl iodide. Conditions may require optimization based on the specific halide used.[9][12]
Materials & Reagents
| Reagent | Formula | M.W. | Amount (5 mmol scale) |
|---|---|---|---|
| 4-Pentyn-1-ol | C₅H₈O | 84.12 | 421 mg (5.0 mmol) |
| Aryl Iodide (Ar-I) | - | - | 5.5 mmol (1.1 equiv) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 88 mg (0.125 mmol, 2.5 mol%) |
| Copper(I) Iodide | CuI | 190.45 | 24 mg (0.125 mmol, 2.5 mol%) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 15 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 15 mL |
Step-by-Step Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (5.5 mmol), Pd(PPh₃)₂Cl₂ (88 mg, 2.5 mol%), and CuI (24 mg, 2.5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine (15 mL) and anhydrous THF (15 mL) via syringe.
-
Add a solution of 4-pentyn-1-ol (421 mg, 5.0 mmol) in THF (5 mL) dropwise to the stirring mixture.
-
Heat the reaction to the desired temperature (typically 40-60 °C) and monitor by TLC. The reaction is generally complete in 4-12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl-alkynyl alcohol.
Trustworthiness Note: The exclusion of oxygen is critical for the Sonogashira coupling, as its presence can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.
Application in Bioorthogonal Chemistry: The "Click" Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, regioselectivity, and mild reaction conditions.[13] It is widely used in drug discovery to link molecular fragments, attach probes, or conjugate drugs to delivery vectors. The deprotected 4-pentyn-1-ol is a prime substrate for this transformation, yielding a stable 1,2,3-triazole ring, a common and valuable pharmacophore.
Workflow for CuAAC "Click" Reaction
Protocol 3: General Procedure for CuAAC Reaction
This protocol uses in-situ generation of the active Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.
Materials & Reagents
| Reagent | Formula | M.W. | Amount (2 mmol scale) |
|---|---|---|---|
| 4-Pentyn-1-ol | C₅H₈O | 84.12 | 168 mg (2.0 mmol) |
| Organic Azide (R-N₃) | - | - | 2.0 mmol (1.0 equiv) |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 25 mg (0.1 mmol, 5 mol%) |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 40 mg (0.2 mmol, 10 mol%) |
| t-Butanol / Water | - | - | 10 mL (1:1 v/v) |
Step-by-Step Procedure
-
In a vial, dissolve 4-pentyn-1-ol (168 mg, 2.0 mmol) and the organic azide (2.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (40 mg in 1 mL water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (25 mg in 1 mL water).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting triazole product by flash chromatography or recrystallization.
Expertise Insight: The use of a t-butanol/water solvent system is effective for a wide range of substrates, accommodating both polar and nonpolar reactants. The order of addition (ascorbate before copper) is important to ensure rapid reduction to the active Cu(I) species.
Application in Total Synthesis: A Building Block for Prostaglandins
The five-carbon chain of this compound makes it an attractive starting material for the synthesis of complex natural products, such as prostaglandins.[14][15] Prostaglandins are lipid compounds with a wide range of physiological effects, and their synthesis is a significant area of pharmaceutical research.[14][16] The dual functionality allows for the sequential construction of the upper and lower side chains onto a core ring structure. A key initial step is often the oxidation of the primary alcohol to an aldehyde.
Protocol 4: Oxidation to 5-(Trimethylsilyl)-4-pentynal
This protocol uses Dess-Martin periodinane (DMP), a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation.
Materials & Reagents
| Reagent | Formula | M.W. | Amount (5 mmol scale) |
|---|---|---|---|
| 5-(TMS)-4-pentyn-1-ol | C₈H₁₆OSi | 156.30 | 782 mg (5.0 mmol) |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 2.33 g (5.5 mmol, 1.1 equiv) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated aq. NaHCO₃ | - | - | For workup |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | For workup |
Step-by-Step Procedure
-
Dissolve this compound (782 mg, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (2.33 g, 5.5 mmol) to the solution in one portion at room temperature.
-
Stir the resulting suspension at room temperature. Monitor the reaction by TLC (staining with 2,4-dinitrophenylhydrazine solution is effective for visualizing the aldehyde product). The reaction is usually complete in 1-2 hours.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate solution (40 mL).
-
Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo (the aldehyde product can be volatile).
-
The crude 5-(trimethylsilyl)-4-pentynal can often be used in the next step (e.g., Wittig reaction) without further purification.
Summary and Outlook
This compound is a quintessential example of a modern synthetic building block, offering chemists a reliable and versatile platform for the construction of complex pharmaceutical intermediates. Its orthogonal protecting group strategy enables precise and controlled molecular assembly. The protocols detailed herein for TMS deprotection, Sonogashira coupling, CuAAC "click" chemistry, and alcohol oxidation represent a fundamental toolkit for leveraging this reagent's full potential. As synthetic methodologies continue to advance, the strategic application of such bifunctional linchpins will remain critical to accelerating the pace of drug discovery and development.
References
-
Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9, 317-321. [Link]
-
Various Authors. Utilization of silyl protecting group in peptide synthesis. ResearchGate. [Link]
-
Siddaraj, R. et al. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate2018 . [Link]
-
van der Veken, P. et al. Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. J. Org. Chem.2012 , 77 (17), 7536–7543. [Link]
-
Various Authors. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Arkivoc2011 , 2011 (5), 203-214. [Link]
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Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Wang, C. Recent Progress of Protecting Groups for Terminal Alkynes. Chin. J. Org. Chem.2016 , 36, 1991-2003. [Link]
-
Chiu, H.-C.; Tonks, I. A. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angew. Chem. Int. Ed.2018 , 57 (21), 6090-6094. [Link]
-
Agalave, S. G.; Maujan, S. R.; Pore, V. S. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Med. Chem. Res.2011 , 20, 952-971. [Link]
-
Overman, L. E.; Brown, M. J. Synthesis of (E,Z)-5-Bromo-1,1-dimethoxy-5-trimethylsilyl-4-pentene, an Upper Chain Allenic Prostaglandin Building Block. ResearchGate. [Link]
-
Cenmed Enterprises. 5-Trimethylsilyl-4-pentyn-1-ol, 96%. Cenmed Product Page. [Link]
-
Padalko, E. et al. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Adv.2019 , 9, 29019-29028. [Link]
-
Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem Pathways. [Link]
-
Various Authors. Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Wikipedia. NanoPutian. Wikipedia. [Link]
-
Various Authors. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
-
Banwell, M. G. et al. Sonogashira cross-coupling and completion of the synthesis of pestynol (1). ResearchGate. [Link]
-
PubChem. This compound. PubChem. [Link]
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Fried, J. Synthesis of Prostaglandins and Prostaglandin Analogs. Grantome. [Link]
-
Ramasami, P. Theoretical studies on cycloaddition reactions. PMC. [Link]
-
Various Authors. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? ResearchGate. [Link]
-
Bîcu, E. et al. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry. Semantic Scholar. [Link]
-
Wipf, P. Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. PMC. [Link]
-
Ye, T. et al. Total Syntheses of Marine Natural Products Lyngbyabellin O and Lyngbyabellin P. MDPI. [Link]
-
Suzuki, M.; Yanagisawa, A.; Noyori, R. Prostaglandin synthesis. 10. An extremely short way to prostaglandins. J. Am. Chem. Soc.1985 , 107 (11), 3348–3349. [Link]
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Kelly, R. C. et al. Prostaglandin synthesis. I. An improved synthesis through bicyclo(3.1.0)hexane intermediates. J. Am. Chem. Soc.1973 , 95 (8), 2746-2747. [Link]
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Application Notes and Protocols: [3+2] Cycloaddition Reactions for Silylated Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction is a powerful and versatile tool in organic synthesis, enabling the construction of five-membered heterocyclic rings in a highly atom-economical fashion.[1] The use of silylated alkynes as dipolarophiles in these reactions offers unique advantages, including enhanced reactivity, control over regioselectivity, and the introduction of a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the reaction conditions for [3+2] cycloadditions involving silylated alkynes, with a focus on practical applications in research and drug development.
Silylated alkynes, particularly those bearing a trimethylsilyl (TMS) group, are frequently employed in cycloaddition chemistry. The silyl group can influence the electronic properties and steric environment of the alkyne, thereby directing the course of the reaction.[2] Furthermore, the silicon-carbon bond can be readily cleaved under specific conditions, allowing for the introduction of other functional groups or a proton, which adds to the synthetic utility of the resulting heterocyclic products.
This document will delve into the core principles, provide detailed experimental protocols for key variants of the [3+2] cycloaddition with silylated alkynes, and offer practical insights to aid in the successful implementation of these reactions in the laboratory.
Mechanistic Considerations and the Role of the Silyl Group
The [3+2] cycloaddition is a concerted or stepwise process involving a 1,3-dipole and a dipolarophile (in this case, a silylated alkyne) to form a five-membered ring. The regioselectivity of the reaction, which dictates the orientation of the 1,3-dipole addition across the alkyne, is a critical aspect to control.
The silyl group on the alkyne plays a multifaceted role in influencing the reaction outcome:
-
Electronic Effects: The silicon atom can act as a weak electron-donating group through hyperconjugation or a weak electron-withdrawing group through d-orbital participation, depending on the specific dipole and reaction conditions. This electronic perturbation can influence the frontier molecular orbital (FMO) energies of the alkyne, thereby affecting the rate and regioselectivity of the cycloaddition.
-
Steric Guidance: The bulk of the silyl group can sterically hinder one face of the alkyne, directing the incoming 1,3-dipole to the opposite face. This steric influence is particularly important in controlling the regioselectivity of the cycloaddition.
-
Synthetic Handle: The resulting silylated heterocycle is a versatile intermediate. The silyl group can be removed (protodesilylation), or replaced with other functional groups (e.g., halogens via halodesilylation), providing a powerful tool for post-cycloaddition modification.[3]
Visualizing the General [3+2] Cycloaddition Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Preventing Premature TMS Deprotection in Basic Conditions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a deep, mechanistic understanding of every reaction parameter. A common challenge that researchers encounter is the unintended cleavage of the trimethylsilyl (TMS) protecting group under basic conditions. While prized for its ease of installation and mild removal, the lability of the TMS group can compromise synthetic routes if not handled with precision.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your TMS-protected molecules in basic environments. We move beyond simple instructions to explain the causality behind these experimental choices, empowering you to make informed decisions in your own work.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section addresses specific, common problems encountered during synthesis. We diagnose the likely cause and provide actionable solutions.
Q1: My TMS group was cleaved during a reaction with an amine base (e.g., triethylamine, DBU) in methanol. What happened and how can I fix it?
A1: The Cause - The Protic Solvent/Base Synergy.
This is a classic case of protic solvent-assisted cleavage. While an amine base like triethylamine (Et₃N) is primarily used to scavenge acid, it is sufficiently basic to deprotonate a protic solvent like methanol (MeOH), generating a small equilibrium concentration of the methoxide anion (MeO⁻).[1] Methoxide is a potent nucleophile for silicon and will readily attack the TMS ether, leading to its cleavage. Even weak bases can facilitate this process. For instance, potassium carbonate in methanol is a standard, mild method for TMS deprotection.[1][2]
The Solutions: A Multi-faceted Approach
-
Change the Solvent System: The most effective solution is to switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). In the absence of a protic source, the amine base is far less likely to initiate deprotection.[3]
-
Lower the Temperature: If a protic solvent is unavoidable, significantly lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) will dramatically reduce the rate of the deprotection side reaction.
-
Use a More Hindered Base: Employing a bulkier, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can disfavor the deprotection pathway.
-
Upgrade the Protecting Group: If the reaction conditions are inherently harsh (e.g., prolonged heating), the TMS group may not be suitable. Consider upgrading to a more robust silyl ether like tert-butyldimethylsilyl (TBDMS), which is approximately 20,000 times more stable to base.[4][5]
Q2: I'm performing a lithiation or enolate formation with LDA/LHMDS at low temperature, but I'm still seeing significant TMS deprotection. Why?
A2: The Cause - Silylophilicity and Potential Rearrangements.
This is a more subtle issue. While strong amide bases like Lithium Diisopropylamide (LDA) are sterically hindered and non-nucleophilic towards carbon centers, the situation is different for silicon. The oxygen of the resulting alkoxide can attack the silicon atom. Furthermore, silyl groups are known to migrate under strongly basic conditions, especially from an oxygen atom to a nearby carbanion—a process known as a retro-Brook rearrangement.[6] This is driven by the formation of a more stable alkoxide from a less stable carbanion.
The Solutions: Tactical Adjustments
-
Inverse Addition: Instead of adding the base to your substrate, try an "inverse addition" where the TMS-protected substrate is added slowly to a cold (-78 °C) solution of the base. This ensures that the base is always in excess and the substrate concentration is low, minimizing the lifetime of any intermediate that could lead to deprotection.
-
Use a Potassium Base: In some cases, potassium bases (like KHMDS) can favor the desired reaction over deprotection compared to their lithium counterparts due to differences in aggregation and cation chelation.
-
The Ultimate Shield - TIPS: For reactions requiring extremely strong bases, the triisopropylsilyl (TIPS) group is the protecting group of choice. Its immense steric bulk makes it about 100,000 times more stable than TMS to base-catalyzed cleavage.[4][5]
Q3: My TMS ether is unexpectedly removed during a standard aqueous basic workup (e.g., saturated NaHCO₃). How is this possible?
A3: The Cause - Hydrolysis Under Biphasic Conditions.
The TMS group is the most labile of the common silyl ethers and is susceptible to hydrolysis even under mildly basic aqueous conditions.[7][8] During an extractive workup, the prolonged mixing of the organic layer with an aqueous base provides sufficient opportunity for the hydroxide ion to hydrolyze the Si-O bond at the interface between the two phases.
The Solutions: A Gentle Workup
-
Minimize Contact Time & Temperature: Perform the aqueous wash quickly and at low temperatures (e.g., with an ice bath). Do not let the biphasic mixture stir for extended periods.
-
Use a Non-Aqueous Quench: If possible, quench the reaction with a non-aqueous method. For example, if you used a lithium reagent, you might quench with a solution of ammonium chloride in THF before proceeding to a very brief aqueous wash.
-
Buffer the System: If you must use a base, consider a buffered system or a very weak base to minimize the concentration of free hydroxide.
-
Switch to TBS: If your molecule requires robust handling and purification (like column chromatography on silica gel), a TBDMS (TBS) group is a much safer choice. TMS ethers are known to be unstable even to silica gel chromatography.[9][10]
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts that underpin the troubleshooting guide.
Q4: What is the general mechanism of base-catalyzed silyl ether deprotection?
A4: The cleavage of a silyl ether under basic conditions is typically initiated by the nucleophilic attack of a base (e.g., hydroxide, alkoxide) on the silicon atom. Because silicon has accessible d-orbitals, it can accommodate an incoming nucleophile to form a transient, pentavalent intermediate (a trigonal bipyramidal structure). This intermediate then collapses, breaking the Si-O bond and liberating the alcohol. The stability of the silyl ether is directly related to how easily the nucleophile can access the silicon atom.[11]
Caption: Base-catalyzed cleavage of a TMS ether.
Q5: How exactly does steric hindrance improve stability against bases?
A5: Steric hindrance is the most critical factor determining a silyl ether's stability.[12][13] Bulky alkyl groups on the silicon atom (e.g., tert-butyl in TBDMS, isopropyl in TIPS) act as a physical shield, impeding the trajectory of the incoming nucleophile.[14] The larger these groups are, the more energy is required for the nucleophile to reach the silicon atom and form the pentavalent intermediate, thus slowing the rate of cleavage dramatically.
Caption: Increasing steric bulk enhances stability.
Q6: I need maximum stability for a multi-step synthesis involving strong bases. Which silyl group should I use?
A6: For maximum stability under basic conditions, the Triisopropylsilyl (TIPS) group is the superior choice among common silyl ethers.[5][15] Its three bulky isopropyl groups provide exceptional steric shielding. While tert-Butyldiphenylsilyl (TBDPS) is more stable to acid, TIPS offers the highest resistance to base.[5] This makes it ideal for reactions involving organolithiums, Grignard reagents, or strong amide bases where other silyl ethers might fail.
Part 3: Experimental Protocols & Data
Table 1: Relative Stability of Common Silyl Ethers to Base-Catalyzed Cleavage
This table provides a quantitative comparison to guide your selection of a protecting group. The values represent the approximate relative rate of cleavage compared to TMS.
| Silyl Group | Abbreviation | Relative Rate of Basic Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | ~100,000 |
| (Data synthesized from multiple sources, including[4][5][6]) |
Protocol 1: Alkylation of a Ketone via an Enolate in the Presence of a TMS Ether
This protocol illustrates the best practices for preventing TMS deprotection when using a strong base like LDA.
Objective: To alkylate 4-(trimethylsilyloxy)cyclohexan-1-one with methyl iodide without cleaving the TMS ether.
Materials:
-
4-(trimethylsilyloxy)cyclohexan-1-one (1.0 eq)
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq), 1.6 M in hexanes
-
Methyl iodide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
Workflow Diagram:
Caption: Workflow for base-stable TMS protection.
Step-by-Step Procedure:
-
Prepare LDA Solution: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 20 minutes.
-
Inverse Addition: Dissolve the 4-(trimethylsilyloxy)cyclohexan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Slowly add this solution dropwise via syringe to the LDA solution at -78 °C over 15 minutes.
-
Enolate Formation: Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation. Monitor by TLC if a suitable chromophore is present.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 1-2 hours, allowing it to proceed at low temperature to prevent side reactions.
-
Quench: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography, using a solvent system containing a small amount (0.1-0.5%) of triethylamine to neutralize the silica gel and prevent on-column deprotection.
References
-
Benchchem. A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
-
Benchchem. A Comparative Guide to the Stability of TMS, TBDMS, and Tert-Butyl Protecting Groups.
-
Benchchem. Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers.
-
Benchchem. Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
-
Wikipedia. Silyl ether.
-
Wikipedia. Trimethylsilyl group.
-
Chemistry LibreTexts. Protection of Alcohols.
-
Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Gelest. Deprotection of Silyl Ethers - Technical Library.
-
Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups.
-
Science of Synthesis. Silyl Ethers.
-
Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
-
Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
-
Master Organic Chemistry. Protecting Groups For Alcohols.
-
National Institutes of Health (NIH). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
-
Benchchem. Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide.
-
UT Southwestern. Protecting Groups in Organic Synthesis.
-
Chemistry LibreTexts. Protecting Groups in Organic Synthesis.
-
Reddit. TMS deprotection of acid- and base-sensitive substrate.
-
Kocienski, P. J. Protecting Groups.
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?.
-
ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether.
-
Wikipedia. Ether cleavage.
-
Reddit. preventing TMS alkyne deprotecting in reaction.
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. reddit.com [reddit.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
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- 14. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Optimizing catalyst loading for Sonogashira coupling with 5-(trimethylsilyl)-4-pentyn-1-ol
Topic: Optimizing Catalyst Loading for Sonogashira Coupling with 5-(trimethylsilyl)-4-pentyn-1-ol For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Introduction
The Sonogashira cross-coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of complex arylalkynes and conjugated enynes.[1][2] This guide provides in-depth technical support for optimizing palladium catalyst loading when using the specific substrate this compound. The presence of both a trimethylsilyl (TMS) protecting group and a primary alcohol introduces unique considerations for achieving high efficiency and purity. Our focus is to move beyond standard protocols and empower you to rationally troubleshoot and refine your reaction conditions, ultimately leading to more cost-effective, sustainable, and reproducible results.
Core Principles of Catalyst Optimization
Reducing catalyst loading is not merely a cost-saving measure; it is a critical aspect of green chemistry and process optimization.[3] Lower palladium concentrations lead to products with reduced heavy metal contamination, simplifying purification and minimizing the resource footprint associated with both the catalyst and the subsequent removal steps.[4] A high turnover system, defined as one using ≤0.1 mol% of catalyst, is the ultimate goal for sustainable manufacturing.[3] This guide will help you navigate the path toward achieving this level of efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting catalyst loading for a Sonogashira reaction with this substrate?
A1: For initial screening, a palladium catalyst loading of 1–3 mol% is a robust starting point.[5] The copper(I) co-catalyst, typically CuI, is generally used at a 1:2 to 1:1 ratio relative to the palladium catalyst (e.g., 0.5–3 mol%). The ligand-to-palladium ratio is typically 2:1 for monodentate phosphine ligands (like PPh₃) and 1:1 for bidentate ligands.
Q2: Why is a copper co-catalyst used, and are copper-free conditions a better option for my substrate?
A2: The copper co-catalyst plays a crucial role in the classical Sonogashira mechanism. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[7]
However, the presence of copper can promote the undesirable homocoupling of the alkyne, known as Glaser coupling, especially if oxygen is not rigorously excluded.[8][9] For this compound, the TMS group already provides significant protection against homocoupling. Therefore, a copper-free system is a viable and often cleaner alternative, though it may require more active palladium catalysts, different ligands, or slightly higher temperatures to achieve comparable reaction rates.[9][10]
Q3: How does the trimethylsilyl (TMS) protecting group on this compound influence the reaction?
A3: The TMS group serves two primary functions. First, it acts as a bulky protecting group that prevents the terminal alkyne from undergoing undesirable side reactions, most notably the Glaser homocoupling.[11] Second, it allows for sequential couplings; you can perform the Sonogashira reaction, and then, in a subsequent step, the TMS group can be selectively removed (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne for further functionalization.[11] It is also possible to perform an in-situ desilylation followed by the coupling reaction in a one-pot procedure using reagents like CsF.[12][13]
Q4: What is the role of the phosphine ligand, and how does its choice impact catalyst loading?
A4: The phosphine ligand is critical for stabilizing the active Pd(0) catalytic species and modulating its reactivity. Bulky and electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos) generally promote the initial oxidative addition step and the final reductive elimination, leading to a more efficient catalytic cycle.[1][5][14] This increased efficiency often allows for a significant reduction in the required palladium loading compared to less sophisticated ligands like triphenylphosphine (PPh₃).[3][5] When aiming for very low catalyst loadings (<0.5 mol%), screening a panel of advanced phosphine or N-heterocyclic carbene (NHC) ligands is highly recommended.[15]
Q5: Which base should I choose, and how much should I use?
A5: The base is essential for neutralizing the hydrogen halide (HX) byproduct formed during the reaction and, in the copper-catalyzed cycle, for facilitating the deprotonation of the alkyne.[16][17] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are most common, often used as both the base and a co-solvent.[18] Typically, 2–4 equivalents are used. For more challenging couplings, or in copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[9][16]
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
The diagram below illustrates the interconnected palladium and copper cycles that drive the Sonogashira coupling reaction. Understanding these steps is key to diagnosing and resolving issues in your experiments.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Troubleshooting Guide
Q1: My reaction yield is very low, or I see no product formation. Where should I start troubleshooting?
A1: A failed reaction requires a systematic check of fundamental parameters.[8] First, confirm catalyst activity. Palladium(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species; if this fails, the reaction will not start.[1][19] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can rule this out. Second, ensure strictly anaerobic conditions. Oxygen can deactivate the catalyst and lead to side reactions.[8] Degas your solvent thoroughly (e.g., via freeze-pump-thaw or by bubbling with argon for 30-60 minutes). Finally, verify the purity of all reagents, especially the aryl halide and the base.
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: This is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[5] Its formation indicates catalyst decomposition. Common causes include:
-
Presence of Oxygen: The most frequent cause. Improve your degassing technique.
-
High Temperatures: Excessive heat can accelerate decomposition. Try lowering the temperature.
-
Inappropriate Ligand Concentration: Too little ligand can leave the palladium center exposed and prone to aggregation. Ensure the correct Pd:Ligand stoichiometry.
-
Solvent Effects: Some solvents are more prone to causing this issue. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[20] If you suspect this, consider switching to another solvent like DMF or using the amine base as the solvent.
Q3: The reaction starts but stalls before reaching full conversion. What's happening?
A3: Reaction stalling typically points to catalyst deactivation over the course of the reaction or the depletion of a key reagent.
-
Catalyst Deactivation: The active catalyst has a finite lifetime. If the reaction is slow, the catalyst may decompose before the starting materials are fully consumed. Using a more robust ligand or slightly increasing the initial catalyst loading can help.
-
Insufficient Base: The reaction generates one equivalent of acid (HX). If you use only a stoichiometric amount of base, the reaction medium can become acidic, which can protonate the amine ligand and deactivate the catalyst. Ensure you are using a sufficient excess of base (at least 2 equivalents).
-
Reagent Instability: Check if your aryl halide or alkyne is stable under the reaction conditions over extended periods.
Q4: How can I rationally reduce my catalyst loading from 2 mol% to less than 0.5 mol% without sacrificing yield?
A4: Reducing catalyst loading requires careful optimization. It is not as simple as just using less catalyst.
-
Select a High-Activity Ligand: This is the most critical step. Switch from simple ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or NHC ligands.[5][15]
-
Optimize Reaction Concentration: More concentrated reactions often favor the desired bimolecular steps and can help maintain catalyst activity. Try increasing the concentration from 0.1 M to 0.5 M.
-
Control Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction.
-
Slow Addition: If you are still facing issues, consider adding the aryl halide via syringe pump over several hours. This keeps the concentration of the halide low at any given moment, which can sometimes extend the catalyst's lifetime.
Caption: A workflow for troubleshooting common Sonogashira coupling issues.
Data Summaries for Optimization
Table 1: Recommended Starting Conditions for Screening
| Component | Recommended Loading/Ratio | Rationale |
| Palladium Pre-catalyst | 1.0 - 3.0 mol% | A reliable range for initial trials to ensure reaction viability before optimization.[5] |
| Copper(I) Iodide (CuI) | 0.5 - 1.5 mol% | Effective for alkyne activation; can be omitted for copper-free protocols.[7] |
| Phosphine Ligand | 2.2 - 6.6 mol% (for PPh₃) | A slight excess ensures catalyst stability. Ratio is typically 2:1 to Pd.[5] |
| Base (e.g., Et₃N) | 2.0 - 4.0 equivalents | Neutralizes byproduct and facilitates alkyne deprotonation.[16] |
| Substrate Concentration | 0.1 - 0.2 M | A standard starting concentration in a suitable anhydrous solvent (e.g., THF, DMF). |
Table 2: Catalyst Loading Optimization — A Comparative Guide
| Parameter | High Loading | Medium Loading | Low Loading |
| Pd(OAc)₂ (mol%) | 2.0 | 0.5 | 0.1 |
| SPhos Ligand (mol%) | 4.4 | 1.1 | 0.22 |
| Typical Reaction Time | 2 - 4 hours | 6 - 12 hours | 18 - 24 hours |
| Typical Yield | >95% | >95% | >90% |
| Turnover Number (TON) ¹ | ~48 | ~190 | ~900 |
| Key Consideration | Fast, reliable. High cost, high residual Pd. | Balanced speed and cost. Good for lab scale. | Economical, low contamination. Requires highly pure reagents and strict inertness.[3] |
¹Turnover Number (TON) = (moles of product) / (moles of catalyst). Calculated assuming 95% yield for high/medium loading and 90% for low loading.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a reliable starting point for the coupling of an aryl bromide with this compound.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe. Stir the resulting slurry for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Catalyst Loading Optimization
This procedure outlines how to systematically screen for the lowest effective catalyst concentration.
-
Stock Solution Preparation: Prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent (e.g., THF). For example, dissolve Pd(OAc)₂ (0.01 mmol) and SPhos (0.022 mmol) in 10.0 mL of THF. This creates a solution where 1.0 mL contains 0.1 mol% of the catalyst relative to a 1.0 mmol scale reaction.
-
Parallel Reaction Setup: Set up a series of identical reaction vials. To each, add the aryl halide (0.2 mmol, 1.0 equiv.), CuI (if used), and the base.
-
Catalyst Addition: Add varying volumes of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 2.0 mL for 0.2 mol%, 1.0 mL for 0.1 mol%, 0.5 mL for 0.05 mol%, etc.). Add additional pure solvent to ensure the total volume is the same in each vial.
-
Initiation and Monitoring: Add the this compound to each vial, seal them, and place them in a pre-heated aluminum block for stirring. Monitor all reactions simultaneously, taking samples at set time points (e.g., 2h, 6h, 12h, 24h) and analyzing by GC or LC-MS to determine conversion.
-
Analysis: Plot conversion versus time for each catalyst loading to identify the lowest concentration that provides complete conversion within a reasonable timeframe.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
ResearchGate. (2011, August 7). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. (2014, August 6). Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
ResearchGate. (2020, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]
-
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
-
NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
-
ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
-
PubMed. (2019, July 19). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
-
N/A. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
MDPI. (n.d.). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira cross coupling reaction of 1a with trimethylsilylethyne. [Link]
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- 20. reddit.com [reddit.com]
Technical Support Center: Click Reactions with 5-(trimethylsilyl)-4-pentyn-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-(trimethylsilyl)-4-pentyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of this powerful conjugation tool and overcome common challenges related to side product formation.
Introduction
This compound is a valuable building block in click chemistry, offering a terminal alkyne masked with a trimethylsilyl (TMS) protecting group and a versatile primary alcohol for further functionalization. The TMS group provides stability during synthesis and can be conveniently removed in situ during the CuAAC reaction. However, this one-pot deprotection and cycloaddition strategy, while efficient, can present unique challenges. This guide is designed to provide you with the expertise to identify, understand, and mitigate the formation of common side products, ensuring high yields and purity of your target 1,2,3-triazole.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues you may encounter, delving into the root causes and providing actionable solutions.
Q1: I'm observing a significant amount of a dimeric alkyne byproduct and my triazole yield is low. What's happening and how can I fix it?
A1: You are likely observing oxidative homocoupling of your alkyne, commonly known as Glaser coupling. This is the most prevalent side reaction in CuAAC.[1][2][3]
Causality: The catalytically active species in CuAAC is Cu(I). If your reaction conditions allow for the oxidation of Cu(I) to Cu(II), for instance, by dissolved oxygen, Cu(II) can catalyze the dimerization of your deprotected terminal alkyne to form a symmetrical 1,3-diyne.[2][3] The mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling.
Mechanism of Glaser Coupling
Caption: Mechanism of Glaser coupling side reaction.
Solutions:
-
Deoxygenate Your Reaction Mixture: Before adding your copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Capping the reaction to minimize oxygen exposure is crucial.[2]
-
Use a Reducing Agent: The addition of a mild reducing agent is the most common and effective way to maintain a high concentration of Cu(I). Sodium ascorbate is the most popular choice and is typically used in excess.[3][4][5]
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) can chelate and stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II).[5][6][7][8]
-
Control Reaction Temperature: While gentle heating can sometimes improve triazole formation, high temperatures can promote alkyne dimerization.[7]
Experimental Protocol to Minimize Glaser Coupling:
-
To a reaction vessel, add your azide and this compound in your chosen solvent (e.g., a mixture of water and t-BuOH, or DMF).
-
Thoroughly degas the mixture by bubbling with argon for 15-20 minutes.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deoxygenated water).
-
In a separate vial, pre-complex your copper source (e.g., CuSO₄) with a stabilizing ligand (e.g., THPTA) in a 1:2 to 1:5 molar ratio in deoxygenated water.[6][7][8]
-
To the reaction mixture, add the deprotection agent if performing an in situ deprotection (see Q2).
-
Add the azide, followed by the pre-complexed Cu(I)-ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Maintain the reaction under an inert atmosphere.
Q2: My reaction is sluggish, and I'm recovering a lot of my starting TMS-protected alkyne. What could be the issue?
A2: This points to incomplete or failed in situ deprotection of the trimethylsilyl (TMS) group. The CuAAC reaction requires a terminal alkyne with an acidic proton; the TMS-protected alkyne is unreactive.[9]
Causality: The TMS group on an alkyne is labile under basic or fluoride-containing conditions.[10] If your deprotection agent is not effective enough or if the reaction conditions are not optimal, the TMS group will not be cleaved, and the click reaction cannot proceed.
Solutions:
-
Choice of Deprotection Agent:
-
Tetrabutylammonium fluoride (TBAF): This is a common and effective fluoride source for TMS deprotection.[6] It is typically used in stoichiometric amounts or slight excess.
-
Bases: Organic bases like triethylamine (Et₃N) or DBU can also be used for in situ deprotection, often at elevated temperatures.[5]
-
Copper(II) Fluoride (CuF₂): This reagent can serve as both the deprotecting agent and the copper source for the cycloaddition, simplifying the reaction setup.[6]
-
-
Reaction Conditions:
-
Ensure your TBAF solution is active; it can degrade over time.
-
If using a base like Et₃N, gentle heating (e.g., 60-100 °C) may be required for efficient deprotection.[5]
-
Ensure adequate mixing to bring the deprotection agent into contact with the silylated alkyne.
-
Recommended One-Pot Deprotection/CuAAC Protocol:
-
Follow the setup as described in A1 for minimizing Glaser coupling (deoxygenation, use of ligand and reducing agent).
-
To the degassed mixture of your azide and this compound, add 1.1 equivalents of a 1M solution of TBAF in THF.
-
Stir for 30 minutes at room temperature to ensure complete deprotection.
-
Proceed with the addition of the copper/ligand complex and sodium ascorbate to initiate the click reaction.
Q3: I see some unexpected, silicon-containing byproducts in my mass spectrometry analysis. What could they be?
A3: You may be observing the formation of siloxanes.
Causality: While not as common as Glaser coupling, the formation of siloxane (Si-O-Si) bonds is a known reaction pathway for silicon-containing compounds, especially in the presence of moisture and certain catalysts.[9][10] The TMS group, upon cleavage, can form trimethylsilanol (TMS-OH). Under certain conditions, two molecules of TMS-OH can condense to form hexamethyldisiloxane (TMS-O-TMS), or TMS-OH could potentially react with the hydroxyl group of your starting material or product to form a silyl ether.
Plausible Siloxane Formation Pathway
Caption: Plausible pathway for siloxane byproduct formation.
Solutions:
-
Control Water Content: While many CuAAC reactions are performed in aqueous media, excessive water, especially in combination with basic conditions, might favor silanol condensation. If this side product is significant, consider using a less aqueous solvent system if your substrates are soluble.
-
Purification: These non-polar, silicon-containing byproducts are typically easily separated from the more polar triazole product by standard silica gel column chromatography.
-
Stoichiometry of Deprotecting Agent: Use the minimum effective amount of the deprotecting agent (e.g., 1.05-1.1 equivalents of TBAF) to avoid potential side reactions catalyzed by a large excess.
Frequently Asked Questions (FAQs)
Q: Do I need to deprotect the TMS group in a separate step before the click reaction?
A: Not necessarily. A one-pot, tandem deprotection-cycloaddition is often more efficient and is a widely used strategy.[6][11] Performing the reaction in one pot avoids an additional workup and purification step, which can lead to higher overall yields. However, if you are struggling with side reactions in the one-pot procedure, a two-step process (deprotection followed by purification of the terminal alkyne, and then the click reaction) can provide a cleaner reaction profile.
Q: What is the best copper source for this reaction?
A: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common, convenient, and cost-effective copper source.[5] It is used in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ. Other sources like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can also be used directly, but care must be taken to prevent their oxidation.
Q: How critical is the choice of ligand?
A: The use of a ligand is highly recommended, especially for bioconjugation or with sensitive substrates. Ligands like THPTA and TBTA serve two main purposes: they accelerate the reaction rate and protect the Cu(I) from oxidation and disproportionation, thereby suppressing Glaser coupling.[2][6][8] For reactions in aqueous media, the water-soluble THPTA is an excellent choice.[5][8]
Q: Can I use a base other than TBAF for the in situ deprotection?
A: Yes, bases like triethylamine (Et₃N) in DMF at elevated temperatures (e.g., 100 °C) have been shown to facilitate the tandem desilylation-CuAAC reaction.[5] However, the conditions are harsher than with TBAF at room temperature and may not be suitable for all substrates.
Data Summary Table
| Issue | Potential Cause | Key Indicators | Recommended Solution |
| Low Triazole Yield, Dimer Byproduct | Oxidative Homocoupling (Glaser Coupling) | Mass peak corresponding to twice the molecular weight of the deprotected alkyne minus two protons. | Degas solvents, use sodium ascorbate, add a Cu(I) stabilizing ligand (e.g., THPTA). |
| Unreacted Starting Material | Incomplete TMS Deprotection | Recovery of this compound after the reaction. | Use an effective deprotection agent (e.g., TBAF), ensure its activity, and allow sufficient time for deprotection before the click reaction proceeds. |
| Silicon-Containing Impurities | Siloxane Formation | Unexpected silicon-containing peaks in MS, distinct from starting material. | Control water content in the reaction, use minimal excess of deprotection agent, and purify by column chromatography. |
References
-
ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [Online] Available at: [Link]
-
Jiang, H. et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), pp.6090-6094. Available at: [Link]
-
Alvarez, R. et al. (2008). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. ACS Combinatorial Science, 10(4), pp.288-291. Available at: [Link]
-
Nagy, E., & Lepore, S. D. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Letters, 19(14), pp.3695-3698. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Online] Available at: [Link]
-
ResearchGate. (2025). Shows two competing reaction pathways for fluorination of 1 using... [Online] Available at: [Link]
-
ResearchGate. (2018). Proposed reaction pathway for the byproduct‐free formation of siloxane bonds. [Online] Available at: [Link]
-
Sato, K. et al. (2017). By-Product-Free Siloxane-Bond Formation and Programmed One-Pot Oligosiloxane Synthesis. Angewandte Chemie International Edition, 56(12), pp.3168-3171. Available at: [Link]
-
ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. [Online] Available at: [Link]
-
Hein, J. E. et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), pp.153-162. Available at: [Link]
-
ResearchGate. (2025). Multidentate 1,2,3-Triazole-Containing Chelators from Tandem Deprotection/Click Reactions of (Trimethylsilyl)alkynes and Comparison of Their Ruthenium(II) Complexes. [Online] Available at: [Link]
-
Hong, V. et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, pp.153-162. Available at: [Link]
-
Skwarczynski, M. & Kiso, Y. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Organic Chemistry, 17(9), pp.958-968. Available at: [Link]
-
Hao, G. et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(8), p.1595. Available at: [Link]
-
McKay, C. S. & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemical Society Reviews, 43(21), pp.7221-7236. Available at: [Link]
-
Rodionov, V. O. et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), p.2572. Available at: [Link]
-
Beilstein-Institut. (2012). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. Beilstein Journal of Organic Chemistry, 8, pp.1639-1645. Available at: [Link]
-
Möller, F. et al. (2020). Click reactions and intramolecular condensation reactions on azido-adamantyl-functionalized tin sulfide clusters. Inorganic Chemistry Frontiers, 7(12), pp.2394-2405. Available at: [Link]
-
Thomas, J. M. et al. (2013). Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles. Organic & Biomolecular Chemistry, 11(30), p.4957. Available at: [Link]
Sources
- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. By-Product-Free Siloxane-Bond Formation and Programmed One-Pot Oligosiloxane Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from 5-(trimethylsilyl)-4-pentyn-1-ol
Welcome to the technical support center for the purification of 5-(trimethylsilyl)-4-pentyn-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic intermediates.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol. Its purification can be influenced by the properties of both functional groups.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆OSi | [1] |
| Molecular Weight | 156.30 g/mol | [1][2] |
| Boiling Point | 76 °C at 15 mmHg | [2] |
| Density | 0.861 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.457 | [2] |
These properties indicate that this compound is a relatively low-boiling liquid, making distillation a viable purification method. Its moderate polarity, due to the hydroxyl group, allows for purification by silica gel chromatography.
II. Troubleshooting Guides: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound and its reaction products.
Issue 1: Co-elution of the Product with Nonpolar Impurities During Column Chromatography
Question: I'm having difficulty separating my desired product from nonpolar byproducts, like unreacted starting materials or siloxane-based impurities, using standard silica gel column chromatography. What can I do?
Answer: This is a frequent challenge arising from the relatively low polarity of the TMS-protected alkyne. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A systematic approach to solvent selection is crucial.
-
Gradient Elution: Start with a nonpolar solvent system (e.g., 100% hexanes) and gradually increase the polarity by introducing a more polar solvent like ethyl acetate or diethyl ether. This will help to first elute the very nonpolar impurities, followed by your slightly more polar product.
-
Solvent System Selection: For compounds of "normal" polarity, a good starting point is 10-50% ethyl acetate in hexanes.[3] For more nonpolar compounds, consider 5% ethyl acetate/hexane or 5% ether/hexane.[3] A useful rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[3]
-
-
Improve Column Packing and Loading Technique:
-
Dry Loading: For compounds that are not highly soluble in the initial nonpolar eluent, dry loading can significantly improve resolution.[4] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[4]
-
Column Dimensions: Employ a long, narrow column rather than a short, wide one. This increases the number of theoretical plates and enhances separation efficiency.[4]
-
-
Consider Alternative Stationary Phases:
-
If silica gel proves ineffective, consider using alumina (for general purification) or other bonded phases depending on the nature of the impurities.[5]
-
Issue 2: Unexpected Deprotection of the Trimethylsilyl Group During Purification
Question: I've observed the loss of the TMS protecting group during my purification process, leading to the formation of the terminal alkyne. How can I prevent this?
Answer: The TMS group on a terminal alkyne is susceptible to cleavage under both acidic and basic conditions.[6] The silica gel used in flash chromatography is slightly acidic and can catalyze this deprotection.
-
Neutralize the Silica Gel: Before packing your column, you can rinse the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in your nonpolar solvent. A common practice is to include 1-3% triethylamine in your eluent system to neutralize the acidic sites on the silica gel.[3]
-
Avoid Protic Solvents: While methanol can be used as a polar component in the mobile phase, its use should be minimized (typically less than 10%) as it can facilitate TMS group cleavage, especially in the presence of acidic or basic impurities.[3] More than 10% methanol can also begin to dissolve the silica gel.[3]
-
Alternative Purification Methods: If deprotection remains a persistent issue, consider purification by vacuum distillation, which avoids contact with acidic stationary phases. Given the boiling point of 76 °C at 15 mmHg, this is a practical alternative for thermally stable derivatives.[2]
Issue 3: Difficulty in Purifying Subsequent Products After TMS Deprotection
Question: After removing the TMS group to yield the terminal alkyne, I'm struggling to purify the resulting alcohol. It seems to be very polar and streaks on the TLC plate.
Answer: The free terminal alkyne alcohol is significantly more polar than its TMS-protected precursor. This change in polarity requires a different purification strategy.
-
Adjusting the Mobile Phase for Increased Polarity: You will need a more polar solvent system for column chromatography.
-
Start with a higher percentage of ethyl acetate in hexanes (e.g., 30-50%) and consider using a gradient that goes up to 100% ethyl acetate.
-
For very polar compounds, a mixture of methanol in dichloromethane (e.g., 5% MeOH/CH₂Cl₂) can be effective.[3]
-
-
Managing Tailing on Silica Gel: The acidic proton of the terminal alkyne and the hydroxyl group can interact strongly with the silica gel, causing streaking or "tailing" on the TLC plate and poor separation on the column.
-
As mentioned previously, adding a small amount of a volatile base like triethylamine to the eluent can help to mitigate these interactions.
-
Alternatively, for acidic compounds, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.
-
Issue 4: Presence of Siloxane Impurities in the Final Product
Question: My final product is contaminated with hexamethyldisiloxane (HMDSO) or other siloxane-based impurities. How can I remove these?
Answer: Siloxane impurities often arise from the silylation reagent or from the hydrolysis of silyl ethers.[7] They are typically nonpolar and volatile.
-
High Vacuum Evaporation: Many siloxane impurities can be removed by prolonged exposure to a high vacuum. Gently warming the sample while under vacuum can also help.
-
Azeotropic Removal: For less volatile siloxanes, azeotropic distillation with a suitable solvent may be effective.
-
Careful Chromatography: As these are nonpolar, they should elute very early in your column chromatography. Ensure you collect and analyze the initial fractions carefully to separate them from your product.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted reagents from the synthesis of this compound.
-
Side-Reaction Products: These can include products of dimerization or polymerization of the alkyne, especially if the TMS group is prematurely cleaved.
-
Reagent-Derived Impurities: Hexamethyldisiloxane from the hydrolysis of silylating agents is a common contaminant.[7]
-
Solvent Residues: Residual solvents from the reaction or workup can also be present.[8]
Q2: What is the best general-purpose solvent system for flash chromatography of this compound?
A2: A good starting point for a compound of this polarity is a mixture of ethyl acetate and hexanes.[3] Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and adjust the ratio based on the TLC analysis of your crude product.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially on a larger scale. Its boiling point is reported as 76 °C at 15 mmHg.[2] This method is particularly advantageous if you are experiencing issues with TMS deprotection on silica gel.
Q4: I need to deprotect the TMS group. What are the recommended conditions?
A4: The TMS group can be cleaved under mild conditions.
-
Base-Catalyzed Deprotection: A common and mild method is using potassium carbonate (K₂CO₃) in methanol (MeOH).[6][9] The reaction is typically stirred at room temperature for a few hours.
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is also highly effective for cleaving silyl ethers and silyl-protected alkynes.[10][11]
Q5: My reaction involves modifying the hydroxyl group of this compound. Do I need to protect it?
A5: It depends on the subsequent reaction conditions. If you are using strongly basic or nucleophilic reagents that could react with the alcohol (e.g., Grignard reagents, organolithiums), you will need to protect the hydroxyl group.[11][12] A common strategy is to convert it into another silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is more stable than the TMS group on the alkyne and can be selectively removed later.[13]
IV. Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a solvent system of 20% ethyl acetate in hexanes. Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent polarity as needed.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the column. Alternatively, use the dry loading method described in Issue 1.[4]
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle positive pressure. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Flash Column Chromatography.
Protocol 2: TMS Deprotection using K₂CO₃/MeOH
-
Reaction Setup: Dissolve the TMS-protected alkyne (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[9]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours). The product will be more polar than the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.[9] Dilute the residue with a suitable organic solvent like diethyl ether or ethyl acetate, and wash with water and brine.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude deprotected product.[9]
-
Purification: Purify the crude product by flash column chromatography using a more polar eluent system (e.g., 30-50% ethyl acetate in hexanes).
Caption: TMS Deprotection and Purification Workflow.
V. References
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]
-
Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]
-
Deprotection of Silyl Ethers. Gelest. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Scientific Research Publishing. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]
-
(z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses Procedure. [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
d1cc06529g1.pdf. The Royal Society of Chemistry. [Link]
-
(z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses Procedure. [Link]
-
Silyl ether. Wikipedia. [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
acetone trimethysilyl enol ether. Organic Syntheses Procedure. [Link]
-
Running a flash column. Chemistry LibreTexts. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Successful Flash Chromatography. King Group. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]
-
Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. [Link]
-
Alkyne Reactions. YouTube. [Link]
-
Alkyne Reaction Synthesis Practice Problems. YouTube. [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
-
(PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-(三甲基硅烷基)-4-戊炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Overcoming Reactivity Challenges with 5-(trimethylsilyl)-4-pentyn-1-ol
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Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of 5-(trimethylsilyl)-4-pentyn-1-ol in cross-coupling reactions. Here, we synthesize field-proven insights and foundational chemical principles to provide actionable troubleshooting strategies and optimized protocols.
Introduction: Understanding the Reactivity Profile
This compound is a valuable bifunctional building block, featuring a protected terminal alkyne and a primary alcohol. However, its utility in popular C-C bond-forming reactions, such as the Sonogashira coupling, is often hampered by lower-than-expected reactivity. The two primary culprits for this sluggishness are:
-
Steric Hindrance: The bulky trimethylsilyl (TMS) group can sterically impede the approach of the palladium catalyst to the alkyne, slowing down the key steps of the catalytic cycle.[1][2]
-
Substrate-Catalyst Interactions: The terminal hydroxyl group can interact with the palladium center, potentially forming off-cycle or less reactive intermediates. While hydroxyl groups can sometimes be directing and activating, in this specific context, they can also complicate the catalytic cycle.[3][4][5]
This guide provides a structured approach to systematically address and overcome these challenges.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues observed in the lab.
Question 1: My Sonogashira reaction with this compound is showing low to no conversion. What is the first thing I should check?
Answer: Before significantly altering the core components, first verify the integrity of your reagents and the reaction atmosphere.
-
Copper Co-catalyst: If using a traditional Sonogashira protocol, the copper(I) source (typically CuI) is crucial.[7] It is also sensitive to oxidation. Use freshly purchased, high-purity CuI. Discolored (green or brown) CuI should be discarded.
-
Inert Atmosphere: Rigorously deoxygenate your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can damage the Pd(0) catalyst.[8]
Question 2: I've confirmed my reagents are good, but the reaction is still sluggish. How can I address the steric hindrance from the TMS group?
Answer: There are two primary strategies: modify the reaction conditions to better accommodate the bulky group or remove the TMS group in a one-pot procedure.
Strategy A: Modifying the Catalytic System
The choice of ligand on the palladium center is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often more effective.[9][10] They promote the formation of a monoligated L₁Pd⁰ active species, which is less sterically crowded and more reactive.[11]
| Parameter | Standard Conditions (e.g., Pd(PPh₃)₄) | Recommended Modification for Hindered Substrate | Rationale |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand | These sources allow for more flexible ligand association to form the active catalyst.[11] |
| Ligand | PPh₃ (as part of the complex) | XPhos, SPhos, RuPhos , or similar biaryl phosphines | These bulky, electron-rich ligands stabilize the Pd(0) center and accelerate oxidative addition and reductive elimination.[9] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) or other hindered amines | A bulkier base can sometimes improve results, though this is highly substrate-dependent. |
Strategy B: In-situ TMS Deprotection
A highly effective approach is to perform the TMS deprotection in the same pot just before the coupling reaction. This generates the terminal alkyne in situ, completely bypassing the steric issue of the TMS group.[12][13]
-
Method: Add a fluoride source, such as Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF), to the reaction mixture. CsF is often preferred as it can lead to simpler purification.[12][13]
-
Caution: This method is best for aryl halides that are not sensitive to fluoride. Always run a small-scale test reaction first.
Question 3: Could the primary alcohol be interfering with the reaction? Should I protect it?
Answer: Yes, the hydroxyl group can potentially coordinate to the palladium or copper center, leading to catalyst inhibition. Protecting the alcohol is a valid troubleshooting step if other methods fail.
-
Protection Strategy: Convert the alcohol to a silyl ether (e.g., using TBSCl) or a benzyl ether. These are generally robust protecting groups that are orthogonal to the TMS-alkyne.
-
Workflow:
-
Protect the hydroxyl group of this compound.
-
Purify the protected substrate.
-
Perform the Sonogashira coupling.
-
Deprotect the alcohol post-coupling if necessary.
-
This adds steps to the synthesis but can significantly improve the reliability of the coupling reaction by removing the potentially interfering functional group.
Experimental Protocols & Workflows
Protocol 1: Optimized Sonogashira Coupling for Sterically Hindered TMS-Alkynes
This protocol uses a modern catalyst system designed to accommodate steric bulk.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
CuI (1.5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, SPhos, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot In-Situ Desilylation Sonogashira Coupling
This protocol generates the more reactive terminal alkyne just before coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.1 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
CsF (1.5 equiv)
-
Anhydrous, degassed DMF or THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and CsF.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for desilylation.
-
To the mixture, add PdCl₂(PPh₃)₂, CuI, and a base like Et₃N (2.0 equiv).
-
Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.
-
Follow workup and purification steps as described in Protocol 1.
Summary of Troubleshooting Approaches
| Issue | Potential Cause | Recommended Solution | Key Consideration |
| No/Low Conversion | Inactive Catalyst/Reagents | Verify reagent quality and ensure a strictly inert atmosphere. | Oxygen is detrimental to both the catalyst and the coupling reaction. |
| Sluggish Reaction | Steric Hindrance (TMS group) | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a suitable Pd source. | Ligand choice is crucial for overcoming steric challenges.[1][9] |
| Reaction Stalls | Steric Hindrance / Low Reactivity of TMS-Alkyne | Perform an in-situ desilylation using CsF or TBAF before adding the catalyst.[13] | This generates the more reactive terminal alkyne directly in the reaction flask. |
| Inconsistent Yields | Hydroxyl Group Interference | Protect the alcohol as a silyl or benzyl ether before the coupling reaction. | Removes a potential coordinating group from the substrate, simplifying the catalytic cycle.[3] |
By systematically addressing these potential points of failure, researchers can significantly improve the success rate and yield of coupling reactions involving the sterically hindered and functionally complex this compound.
References
-
Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society. Available at: [Link][3][4][5]
-
Buchwald, S. L., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
-
Baran, P. S., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. Available at: [Link][14]
-
Gevorgyan, V., et al. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. Available at: [Link][12][13]
-
Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link][7]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link][11]
-
Stambuli, J. P., et al. (2017). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters. Available at: [Link][9]
-
Doyle, A. G. & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link][1][2]
-
Jia, Y., et al. (2023). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. Available at: [Link][15]
-
Various Authors. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link][16][17]
-
Nolan, S. P., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at: [Link][18]
-
Osuka, A., et al. (2022). Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene-Ethynylene-Linked Porphyrin Arrays. The Journal of Organic Chemistry. Available at: [Link][19]
-
Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link][6]
-
Pearson Education. Sonogashira Coupling Reaction Exam Prep. Available at: [Link][20]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][10]
Sources
- 1. Subtle steric differences reveal a model for Ni cross-coupling success | EurekAlert! [eurekalert.org]
- 2. chemistry.princeton.edu [chemistry.princeton.edu]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene-Ethynylene-Linked Porphyrin Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
Managing reaction temperature for selective TMS cleavage
Technical Support Center: Silyl Ether Deprotection
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ether protecting groups and require precise control over their cleavage. Here, we focus on a critical, yet often nuanced, parameter: reaction temperature . Mastering temperature control is paramount for achieving the selective cleavage of the highly labile trimethylsilyl (TMS) group while preserving more robust silyl ethers and other sensitive functionalities within a complex molecule. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of selective deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective TMS cleavage using temperature control?
A1: The selective cleavage of a TMS ether in the presence of other, more stericaly hindered silyl ethers (e.g., TBS, TIPS, TBDPS) is a classic example of kinetic control.[1][2][3] The deprotection reaction, whether acid- or fluoride-catalyzed, has a lower activation energy (Ea) for the less sterically hindered TMS group compared to bulkier silyl groups. According to the Arrhenius equation, a lower activation energy results in a faster reaction rate.[4] By maintaining a low reaction temperature, we provide enough energy to overcome the activation barrier for TMS cleavage but insufficient energy for the cleavage of more stable protecting groups. This prevents the system from reaching thermodynamic equilibrium, where multiple groups might be cleaved.
Q2: How does the choice of deprotection reagent influence the optimal temperature for selective TMS cleavage?
A2: The reactivity of the deprotection reagent is inversely proportional to the temperature required for selective cleavage. Highly reactive reagents, such as strong acids or fluoride sources like TBAF, often necessitate very low temperatures (e.g., -78 °C to 0 °C) to temper their reactivity and achieve selectivity.[5] Conversely, milder reagents, like catalytic amounts of weak acids (e.g., pyridinium p-toluenesulfonate, PPTS) or buffered fluoride sources, may allow for selective cleavage at slightly higher temperatures (e.g., 0 °C to room temperature) as the inherent difference in cleavage rates between TMS and other silyl ethers is more easily exploited.[6][7]
Q3: Can temperature be used to selectively cleave a TMS ether in the presence of other acid- or base-labile functional groups?
A3: Yes, temperature control is crucial in these scenarios. Many common protecting groups, such as acetals or tert-butoxycarbonyl (Boc) groups, are acid-labile. If you are using an acid-catalyzed TMS deprotection, running the reaction at the lowest possible temperature that still allows for TMS cleavage will minimize the undesired cleavage of other acid-sensitive groups.[6] Careful monitoring by thin-layer chromatography (TLC) is essential to stop the reaction as soon as the TMS group is gone.
Q4: My selective TMS deprotection is sluggish even at room temperature. Should I increase the temperature?
A4: Increasing the temperature should be approached with caution as it can lead to a loss of selectivity.[6] Before raising the temperature, consider other factors:
-
Reagent Potency : Ensure your reagents are fresh and anhydrous. For example, TBAF solutions can absorb water, which can impact their effectiveness.[6]
-
Solvent Choice : The reaction may be slow due to poor solubility of the substrate. Ensure your compound is fully dissolved.
-
Steric Hindrance : Extreme steric congestion around the TMS ether can slow down the reaction rate. In such cases, a slight, incremental increase in temperature while carefully monitoring the reaction is a valid strategy.
Troubleshooting Guide: Managing Reaction Temperature for Selective TMS Cleavage
This guide addresses common problems encountered during the selective deprotection of TMS ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Selectivity: More robust silyl ethers (e.g., TBS, TIPS) are also cleaved. | 1. Reaction temperature is too high: The provided thermal energy is sufficient to overcome the activation energy for the cleavage of more stable silyl ethers.[6] 2. Reaction time is too long: Even at lower temperatures, prolonged reaction times can lead to the cleavage of more robust groups. 3. Deprotection reagent is too concentrated or reactive for the substrate. | 1. Decrease the reaction temperature significantly. Start at a lower temperature (e.g., -20 °C or -40 °C) and slowly warm the reaction, monitoring closely by TLC.[8] 2. Monitor the reaction diligently and quench it as soon as the TMS-protected starting material is consumed. 3. Reduce the concentration of the deprotection reagent or switch to a milder alternative. |
| Incomplete or Sluggish TMS Cleavage | 1. Reaction temperature is too low: There is insufficient thermal energy to overcome the activation energy for TMS cleavage at a practical rate.[6] 2. Steric hindrance around the TMS group: The substrate's structure may impede access of the reagent to the silicon center. 3. Deactivated or impure reagents: Moisture or degradation can reduce reagent efficacy. | 1. Incrementally increase the temperature. Raise the temperature in small steps (e.g., from 0 °C to room temperature) and monitor the reaction progress. 2. Consider switching to a less sterically bulky reagent. 3. Use a fresh batch of high-purity, anhydrous reagents and solvents. |
| Formation of Side Products | 1. Temperature is too high, promoting side reactions: Undesired reactions, such as elimination or rearrangement, may become competitive at elevated temperatures. 2. Silyl group migration: Under certain conditions, particularly with fluoride reagents, silyl groups can migrate to other nucleophilic sites. This can be exacerbated by higher temperatures. | 1. Lower the reaction temperature. Many side reactions have higher activation energies than the desired deprotection. 2. Buffer the reaction mixture, especially when using fluoride sources, to maintain a neutral pH.[6] Consider switching to acidic deprotection conditions if migration persists. |
Visualizing the Principles of Selective Deprotection
Energy Profile Diagram
Caption: Energy profile showing lower activation energy for TMS vs. TBS cleavage.
Decision Workflow for Temperature Optimization
Caption: Workflow for optimizing temperature in selective TMS deprotection.
Experimental Protocols
Protocol 1: Low-Temperature, Acid-Catalyzed Selective TMS Cleavage
This protocol is suitable for substrates where a TMS ether needs to be cleaved in the presence of a TBS ether and other acid-sensitive groups.
Materials:
-
TMS- and TBS-protected diol (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected compound in a 1:1 mixture of anhydrous DCM and MeOH (to a final concentration of approx. 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add PPTS (0.1 equivalents) to the stirred solution.
-
Monitor the reaction progress every 15-30 minutes by TLC, checking for the disappearance of the starting material and the appearance of the mono-deprotected product.
-
If the reaction is sluggish after 2 hours, allow the bath to slowly warm to room temperature, continuing to monitor closely.
-
Once the reaction is complete (typically 1-4 hours), quench by adding saturated aqueous NaHCO₃ solution.[1][7]
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Temperature-Controlled Fluoride-Mediated Selective TMS Cleavage
This protocol is for substrates where acidic conditions are not tolerated. The use of acetic acid as a buffer tempers the reactivity of TBAF.
Materials:
-
TMS- and TIPS-protected compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Acetic acid (AcOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the silyl-protected compound in anhydrous THF (to a final concentration of approx. 0.2 M).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare the deprotection reagent by adding 1.1 equivalents of acetic acid to 1.1 equivalents of the 1.0 M TBAF solution in THF.
-
Add the TBAF/AcOH solution dropwise to the stirred substrate solution at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction should be complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Confirming TMS Deprotection of 5-(trimethylsilyl)-4-pentyn-1-ol
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental. The trimethylsilyl (TMS) group is a workhorse for the temporary masking of terminal alkynes due to its ease of installation and predictable removal.[1] However, the success of any synthetic step hinges on the reliable confirmation that the intended transformation has occurred. The deprotection of 5-(trimethylsilyl)-4-pentyn-1-ol to its terminal alkyne, 4-pentyn-1-ol, is a critical step that requires rigorous analytical validation before proceeding.
This guide provides a comparative analysis of the primary analytical techniques used to confirm this specific deprotection. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system for researchers, scientists, and drug development professionals.
The Deprotection Reaction: A Mechanistic Overview
The cleavage of the Carbon-Silicon bond in TMS-protected alkynes can be achieved under various conditions, most commonly with a fluoride source or mild base.[2][3][4] A widely used, efficient, and mild method involves base-catalyzed methanolysis.
Reaction: this compound → 4-pentyn-1-ol
The mechanism involves the nucleophilic attack of a methoxide ion (generated from potassium carbonate and methanol) on the silicon atom. This forms a pentacoordinate silicon intermediate which subsequently collapses, cleaving the Si-C bond to release the terminal alkyne.[5][6]
Standard Deprotection Protocol: Potassium Carbonate in Methanol
This protocol is favored for its mildness, which preserves other sensitive functional groups, and the low cost of reagents.[7][8][9][10]
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, approx. 0.2 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored periodically (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[7]
-
Workup: Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1M HCl) until the pH is ~7. Concentrate the mixture in vacuo to remove the methanol.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-pentyn-1-ol.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.
Comparative Analysis of Confirmation Methods
No single analytical technique tells the whole story. A multi-faceted approach, leveraging the strengths of different methods, provides the most robust confirmation of a successful deprotection.
Caption: Experimental workflow from deprotection to analytical confirmation.
Thin-Layer Chromatography (TLC): The Rapid Reaction Monitor
-
Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent mixture). The product, 4-pentyn-1-ol, is more polar than the starting material, this compound, due to the presence of the terminal alkyne proton and the absence of the bulky, nonpolar TMS group. This results in stronger adsorption to the silica gel and a lower Retention Factor (Rƒ).
-
Experimental Protocol:
-
Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Spotting: On a baseline drawn in pencil, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: Develop the plate in a chamber with a suitable mobile phase, such as 30% Ethyl Acetate in Hexane.
-
Visualization: After development, dry the plate and visualize the spots. Since the compounds are not strongly UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol and alkyne functional groups, appearing as yellow-brown spots on a purple background.
-
-
Interpreting the Results:
-
Successful Deprotection: The spot corresponding to the starting material (higher Rƒ) will diminish or disappear in the RM lane, while a new, distinct spot will appear at a lower Rƒ, corresponding to the more polar product. The co-spot lane will show two separated spots, confirming the difference in polarity.
-
¹H NMR Spectroscopy: The Definitive Structural Proof
-
Principle of Analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The deprotection reaction results in two unambiguous changes in the ¹H NMR spectrum.
-
Experimental Protocol:
-
Sample Prep: Dissolve 5-10 mg of the dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Reference: The solvent peak (CDCl₃ at 7.26 ppm) can be used for referencing, but adding a small amount of tetramethylsilane (TMS, 0 ppm) is the standard.[11][12]
-
Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
-
Interpreting the Results:
-
Disappearance of the TMS Signal: The most conclusive evidence of a complete reaction is the disappearance of the large, sharp singlet at ~0.15 ppm.[1][13] This signal corresponds to the nine equivalent protons of the trimethylsilyl group.
-
Appearance of the Alkyne Proton: A new signal will emerge in the 2.0-3.0 ppm range, characteristic of the terminal alkyne proton (≡C-H).[14][15][16][17] This proton often appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.
-
FT-IR Spectroscopy: The Functional Group Fingerprint
-
Principle of Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is exceptionally useful for identifying the appearance or disappearance of key functional groups.
-
Experimental Protocol:
-
Sample Prep (Neat): Place a single drop of the liquid sample between two salt (NaCl or KBr) plates.
-
Acquisition: Acquire a background spectrum of the clean plates, then acquire the sample spectrum.
-
-
Interpreting the Results:
-
Appearance of the ≡C-H Stretch: The hallmark of a successful deprotection is the appearance of a sharp, often strong, absorption band around 3300 cm⁻¹ . This peak is highly characteristic of the C-H stretch of a terminal alkyne and is absent in the spectrum of the TMS-protected starting material.[16][18][19][20]
-
Disappearance of Si-C Vibrations: The characteristic Si-C stretching vibrations of the TMS group, typically found around 1250 cm⁻¹ and 840 cm⁻¹, will disappear or significantly diminish.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Mass Confirmation
-
Principle of Analysis: GC-MS combines gas chromatography to separate compounds by volatility, followed by mass spectrometry to detect them based on their mass-to-charge ratio (m/z). This technique confirms the identity via molecular weight and can also provide an indication of purity. While the hydroxyl group can sometimes lead to peak tailing on standard GC columns, it is often sufficient for qualitative confirmation.[21][22]
-
Experimental Protocol:
-
Sample Prep: Dilute a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Method: Use a standard temperature gradient program (e.g., ramp from 50°C to 250°C) on a suitable column (e.g., DB-5ms).
-
-
Interpreting the Results:
-
Shift in Retention Time: The product, 4-pentyn-1-ol, is more volatile and will likely have a different retention time than the starting material.
-
Change in Molecular Ion Peak: This is the most critical piece of data.
-
Starting Material (C₈H₁₆OSi): The mass spectrum will show a molecular ion (M⁺) peak at m/z = 156.
-
Product (C₅H₈O): The mass spectrum will show a new molecular ion (M⁺) peak at m/z = 84. The disappearance of the peak at 156 and the appearance of the peak at 84 confirms the mass loss corresponding to the TMS group. The characteristic isotopic pattern of silicon will also be absent in the product's spectrum.[23]
-
-
Summary and Comparison of Methods
Caption: Key features of analytical methods for TMS deprotection.
| Method | Principle | Key Indicator of Success | Speed | Information Provided | Best Use Case |
| TLC | Polarity | Appearance of a new, lower Rƒ spot. | ~15 min | Qualitative | Rapid reaction monitoring. |
| ¹H NMR | Nuclear Spin | Disappearance of TMS singlet (~0.15 ppm); Appearance of alkyne proton (~2.5 ppm). | ~20 min | Definitive Structural Proof | Final product confirmation. |
| FT-IR | Bond Vibration | Appearance of a sharp ≡C-H stretch (~3300 cm⁻¹). | ~5 min | Functional Group ID | Quick confirmation of functional group transformation. |
| GC-MS | Volatility & Mass | Shift of molecular ion peak from m/z 156 to 84. | ~30 min | Mass Confirmation & Purity | Orthogonal confirmation of identity and assessment of purity. |
Conclusion
For the rigorous confirmation of TMS deprotection of this compound, a single method is rarely sufficient. The recommended workflow is to monitor the reaction's progress using TLC due to its speed and simplicity. Once TLC indicates completion, a definitive structural confirmation should be obtained using ¹H NMR spectroscopy , which provides unambiguous evidence through the disappearance of the TMS signal and the appearance of the terminal alkyne proton. FT-IR spectroscopy serves as an excellent, rapid, and complementary technique to confirm the formation of the new ≡C-H bond. Finally, GC-MS can be employed to verify the molecular weight of the product and assess the purity of the crude or purified material. By integrating these methods, researchers can proceed to the next steps of their synthesis with the highest degree of confidence.
References
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Brainly. (2024). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Available at: [Link]
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]
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OpenOChem Learn. Alkynes. Available at: [Link]
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Gelest. Deprotection of Silyl Ethers - Technical Library. Available at: [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]
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bioRxiv. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. Available at: [Link]
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ChemBeq. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]
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The Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. Available at: [Link]
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Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Available at: [Link]
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Journal of Analytical Atomic Spectrometry. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. DOI: 10.1039/B207227K. Available at: [Link]
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ACS Publications. (2023). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry. Available at: [Link]
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Fiveable. Fluoride-Mediated Deprotection Definition. Available at: [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. Available at: [Link]
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Wikipedia. Trimethylsilyl group. Available at: [Link]
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Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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ScienceDirect. (2015). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+. Inorganica Chimica Acta. Available at: [Link]
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University of Colorado Boulder. Chemical Shifts: Proton. Organic Chemistry at CU Boulder. Available at: [Link]
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Ovid. (2020). Trimethylsilyl reporter groups for NMR studies of.... FEBS Letters. Available at: [Link]
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Kuijpers, W. H., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. Available at: [Link]
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European Journal of Chemistry. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available at: [Link]
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ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available at: [Link]
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Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Available at: [Link]
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YouTube. (2020). Organic Chemistry - TBAF Deprotection Mechanism. Available at: [Link]
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Redalyc. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
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A Strategic Guide to Silyl-Protected Alkynes: 5-(trimethylsilyl)-4-pentyn-1-ol vs. TIPS Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of protecting groups is paramount to achieving high yields and chemical fidelity.[1][2][3] The terminal alkyne, a versatile functional group for carbon-carbon bond formation, presents a classic challenge due to its acidic proton, which can interfere with a wide array of reaction conditions.[4][5] Silyl ethers have emerged as the dominant class of protecting groups for terminal alkynes, offering a tunable range of stability and mild deprotection conditions.
This guide provides an in-depth comparison between two widely employed but fundamentally different strategies: the use of a specific bifunctional building block, 5-(trimethylsilyl)-4-pentyn-1-ol , and the general application of the robust triisopropylsilyl (TIPS) protecting group. We will dissect their respective strengths, weaknesses, and ideal use cases, supported by experimental data and protocols to inform your synthetic planning.
Understanding the Contenders: A Structural Overview
The choice between a trimethylsilyl (TMS) and a triisopropylsilyl (TIPS) group is not merely an incremental change; it represents a strategic decision based on steric hindrance and desired chemical stability.[6] this compound is a specific molecule that incorporates the less sterically hindered, and therefore more labile, TMS group. In contrast, TIPS-protected alkynes represent a general class of compounds where the terminal alkyne is shielded by the sterically demanding triisopropylsilyl group.
Figure 1: Structural comparison highlighting the bifunctional nature of this compound versus the sterically encumbered TIPS protecting group on a generic alkyne.
Profile 1: this compound - The Bifunctional Linchpin
This compound is more than just a protected alkyne; it is a versatile C5 building block that introduces a masked terminal alkyne and a primary alcohol in a single step.[7][8] The hydroxyl group serves as a reactive handle for subsequent transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Key Characteristics:
-
TMS Protection: The trimethylsilyl group is the smallest common silyl protecting group, making it easy to introduce.[4] However, this small size also renders it highly labile. It is susceptible to cleavage under both mildly acidic and basic conditions, and very rapidly by fluoride sources.[9][10]
-
Reactivity: The primary alcohol offers a site for diverse functionalization, allowing for the elongation and elaboration of the carbon skeleton.
-
Synthetic Utility: Its primary application is in syntheses where a five-carbon chain with a terminal alkyne is required, and where subsequent reaction steps are mild enough to not prematurely cleave the TMS group. It is an excellent choice for early-stage synthesis when mild deprotection is desired.
Profile 2: TIPS-Protected Alkynes - The Robust Shield
The triisopropylsilyl (TIPS) group is prized for its significant steric bulk, which confers exceptional stability to the protected alkyne.[4] This robustness allows the alkyne to be carried through a much wider and harsher range of reaction conditions compared to its TMS-protected counterpart.
Key Characteristics:
-
High Stability: The TIPS group is significantly more stable than TMS towards both acidic and basic conditions.[9][11] This stability is a direct consequence of the steric hindrance provided by the three isopropyl groups, which shield the silicon atom from nucleophilic attack or protonation.[6]
-
Orthogonal Potential: The differential stability between TMS and TIPS groups is the foundation for orthogonal protection strategies. It is possible to selectively deprotect a TMS-alkyne in the presence of a TIPS-alkyne, a powerful tactic in the synthesis of complex molecules like polyynes.[12][13]
-
Deprotection: Removal of the TIPS group typically requires more forcing conditions than for TMS, most commonly using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][14] In some cases, specialized methods using silver or copper salts may be employed.[14][15]
Head-to-Head Comparison: A Data-Driven Analysis
The decision to use this compound or a TIPS-protected alkyne hinges on the specific demands of the synthetic route. The following table summarizes their key performance characteristics.
| Feature | This compound (TMS Group) | TIPS-Protected Alkynes (TIPS Group) | Rationale & Field Insights |
| Steric Bulk | Minimal | High | The three isopropyl groups of TIPS create a sterically congested environment, protecting the C-Si bond from reagents. |
| Stability to Acid | Low[9] | High[11] | TIPS is significantly more stable to acidic hydrolysis. TMS can be cleaved by even mild protic acids. |
| Stability to Base | Low to Moderate[10] | High | While TMS is often deprotected with K₂CO₃/MeOH, TIPS is stable to most non-fluoride basic conditions. |
| Deprotection Conditions | Mild (K₂CO₃/MeOH, dilute acid, TBAF)[16][17][18] | Forcing (TBAF, HF-Pyridine, AgF)[14][15] | The lability of TMS allows for gentle deprotection, preserving sensitive functional groups elsewhere in the molecule. |
| Orthogonality | Can be cleaved in the presence of TIPS[13] | Stable during TMS cleavage | This allows for sequential unmasking of different alkyne moieties in a single molecule. |
| Primary Use Case | Bifunctional C5 building block for mild syntheses. | Robust protection for harsh, multi-step syntheses.[19] | Choose the TMS-alkynol for its synthetic versatility; choose TIPS for its chemical resilience. |
Decision-Making Workflow: Selecting the Right Tool
Navigating the choice between these two strategies can be streamlined by considering the overall synthetic plan. The following workflow provides a logical framework for this decision process.
Figure 2: A workflow to guide the selection between this compound and a general TIPS protection strategy based on synthetic requirements.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Mild Deprotection of this compound
This procedure utilizes potassium carbonate in methanol, a standard mild method for TMS-alkyne cleavage that preserves most other functional groups.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-alkyne (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M concentration).
-
Add potassium carbonate (0.2-0.5 eq) to the solution.[4]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂ or Ar).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once complete, remove the methanol under reduced pressure.[4]
-
Dilute the residue with diethyl ether and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected 4-pentyn-1-ol.[16]
-
Expert Insight: While effective, this basic method can be slow. For faster, yet still mild, deprotection, a fluoride source like TBAF (1.1 eq) in THF at 0 °C to room temperature is highly efficient.
-
Protocol 2: General Protection of a Terminal Alkyne with TIPS-Cl
This protocol describes the silylation of a generic terminal alkyne using triisopropylsilyl chloride.
Materials:
-
Terminal Alkyne (R-C≡CH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Imidazole
-
Triisopropylsilyl chloride (TIPS-Cl)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add triethylamine (1.5 - 2.0 eq). For less reactive alkynes, imidazole can be a more effective base/catalyst.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq), if necessary.
-
Slowly add TIPS-Cl (1.2 - 1.5 eq) to the solution, typically at 0 °C, then allow to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 3: Deprotection of a TIPS-Protected Alkyne
This procedure uses the most common reagent for TIPS cleavage, tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TIPS-protected alkyne
-
Anhydrous Tetrahydrofuran (THF)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
Procedure:
-
Dissolve the TIPS-alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring carefully by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.[4]
-
Once the reaction is complete, quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Expert Insight: Commercial TBAF solutions contain a small amount of water, which facilitates the reaction. For highly sensitive substrates, anhydrous TBAF may be used, but reactions can be sluggish. The steric bulk of the substrate significantly impacts deprotection time.[14]
-
Conclusion and Strategic Recommendations
The choice between the specific reagent This compound and the general strategy of TIPS protection is a critical decision dictated by synthetic context rather than inherent superiority.
-
This compound is the ideal choice when the synthetic plan calls for the introduction of a C5 alkyne-alcohol fragment and subsequent steps are sufficiently mild to tolerate the labile TMS group. Its value lies in its dual functionality as a building block.
-
TIPS protection is the strategy of choice when a terminal alkyne must endure a gauntlet of harsh reaction conditions. Its steric bulk provides a robust shield, ensuring the alkyne remains intact until its reactivity is desired. The stability of the TIPS group also makes it an essential tool for orthogonal protection schemes in complex molecule synthesis.
By understanding the fundamental differences in stability, reactivity, and synthetic role, researchers can leverage these powerful tools to design more efficient, robust, and elegant synthetic routes.
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A Comparative Guide to the Reaction Kinetics of TMS-Alkynes versus Terminal Alkynes for Researchers and Drug Development Professionals
Introduction: The Alkyne's Indispensable Role and the Silyl Question
Alkynes are a cornerstone of modern organic synthesis, prized for their rich reactivity and linear geometry that serve as foundational building blocks in pharmaceuticals, functional materials, and complex natural products. The terminal alkyne, with its reactive C-H bond, is particularly valuable, enabling a host of powerful transformations such as Sonogashira couplings and azide-alkyne cycloadditions ("Click chemistry"). However, this same reactivity can be a double-edged sword, leading to undesirable side reactions like homocoupling.
To tame this reactivity, chemists often turn to protecting groups, with the trimethylsilyl (TMS) group being one of the most common choices for terminal alkynes. This creates a TMS-alkyne, an internal alkyne that is generally more stable and less prone to certain side reactions. But this protection comes at a cost—a potential alteration in reaction kinetics and mechanism.
This guide provides an in-depth, objective comparison of the reaction kinetics of TMS-alkynes versus their terminal alkyne counterparts in three key synthetic transformations: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation. By elucidating the mechanistic nuances and providing experimental context, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.
Fundamental Properties: A Tale of Two Alkynes
The kinetic differences between terminal and TMS-alkynes are rooted in their distinct structural and electronic properties.
-
Structure and Acidity: A terminal alkyne possesses a proton directly attached to an sp-hybridized carbon. This bond is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 carbons, making it susceptible to deprotonation by even moderate bases. A TMS-alkyne, by contrast, is an internal alkyne, with the bulky, sterically hindering TMS group replacing the acidic proton. This fundamental difference is the primary driver of their divergent reactivity.
-
Electronic and Steric Effects of the TMS Group: The trimethylsilyl group is not merely a passive placeholder. It exerts both steric and electronic influences on the adjacent triple bond. The bulky nature of the TMS group can hinder the approach of reagents to the alkyne. Electronically, the silicon atom can stabilize an adjacent partial negative charge, an effect known as the α-silyl effect, which can influence the regioselectivity of certain addition reactions.[1]
Comparative Reaction Kinetics in Key Transformations
The true measure of these alkynes' utility is their performance in common synthetic reactions. Here, we dissect their kinetic profiles in three widely used transformations.
A. Sonogashira Coupling: A Question of Directness
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of an alkyne with an aryl or vinyl halide, is a pillar of C-C bond formation.[2][3] The kinetics of this reaction are profoundly different depending on whether a terminal or TMS-alkyne is used.
Mechanism and Kinetic Implications:
The standard Sonogashira mechanism with a terminal alkyne involves the deprotonation of the acidic alkyne proton by a base to form a copper acetylide intermediate.[4][5][6] This species then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product. The reaction rate is dependent on the efficiency of these steps.
TMS-alkynes , lacking an acidic proton, cannot directly form a copper acetylide. Their participation in Sonogashira couplings typically proceeds via a one-pot, in-situ deprotection-coupling sequence.[7][8] A fluoride source (like CsF or TBAF) or a base is added to cleave the Si-C bond, generating the terminal alkyne in situ, which then enters the catalytic cycle. This introduces an additional reaction step, which inherently affects the overall reaction kinetics compared to the direct coupling of a terminal alkyne. While this approach is synthetically valuable, particularly for volatile alkynes, the overall transformation is mechanistically distinct and generally not as rapid as the direct coupling of a pre-formed terminal alkyne under identical conditions.
Kinetic Comparison: Sonogashira Coupling
| Feature | Terminal Alkyne | TMS-Alkyne |
| Reaction Pathway | Direct coupling via copper acetylide formation. | Typically requires an in-situ deprotection step prior to coupling.[7][8] |
| Overall Reaction Rate | Generally faster, as it involves fewer chemical transformations. | Generally slower, as it includes the kinetically relevant deprotection step. |
| Typical Conditions | Pd(0) catalyst, Cu(I) co-catalyst, amine base.[2][3] | Pd(0) catalyst, Cu(I) co-catalyst, amine base, AND a desilylating agent (e.g., CsF, TBAF).[7][8] |
| Role of Base | Deprotonates the terminal alkyne. | Acts as a base for the coupling step after the alkyne is deprotected. |
| Side Reactions | Prone to Glaser-Hay homocoupling, especially in the presence of oxygen.[2] | Less prone to homocoupling as the free terminal alkyne concentration is kept low. |
B. Azide-Alkyne Cycloaddition ("Click Chemistry"): A Tale of Two Catalysts
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, celebrated for its high efficiency, selectivity, and broad functional group tolerance.[9][10] Here, the distinction between terminal and TMS-alkynes is stark.
Mechanism and Kinetic Implications:
The widely accepted mechanism for CuAAC requires a terminal alkyne . The reaction is initiated by the formation of a copper(I) acetylide, which then reacts with the azide.[] This step is crucial and renders internal alkynes, including TMS-alkynes , unreactive under standard CuAAC conditions. The reaction simply does not "click" for TMS-alkynes.
However, an alternative catalyst system based on ruthenium allows for the cycloaddition of azides with internal alkynes, a reaction known as Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[9][12][13][14] This reaction proceeds through a different mechanism involving a ruthenacycle intermediate and, importantly, yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer produced in CuAAC.[10][12][13] Thus, while TMS-alkynes can participate in a "click-like" reaction, it is a fundamentally different transformation with distinct kinetic and regiochemical outcomes.
Kinetic Comparison: Azide-Alkyne Cycloaddition
| Feature | Terminal Alkyne (CuAAC) | TMS-Alkyne (RuAAC) |
| Reaction Rate | Extremely fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[9] | Generally slower than CuAAC. |
| Catalyst System | Copper(I) salts (e.g., CuSO₄/sodium ascorbate).[9][] | Ruthenium(II) complexes (e.g., [Cp*RuCl]).[12][13][14] |
| Reaction Scope | Restricted to terminal alkynes.[10] | Tolerates internal alkynes, including TMS-alkynes.[12][13] |
| Product Regioisomer | Exclusively 1,4-disubstituted 1,2,3-triazole.[10] | Predominantly 1,5-disubstituted 1,2,3-triazole.[12][13] |
| Mechanism | Involves a copper acetylide intermediate.[] | Proceeds via a ruthenacycle intermediate.[12][13][14] |
C. Hydrosilylation: A Matter of Sterics and Selectivity
Hydrosilylation, the addition of a Si-H bond across a C-C multiple bond, is a powerful method for synthesizing vinylsilanes. The kinetics and selectivity of this reaction are sensitive to the substitution pattern of the alkyne.
Mechanism and Kinetic Implications:
In the hydrosilylation of alkynes, both terminal and internal alkynes can be substrates. However, terminal alkynes are often more reactive than internal alkynes due to reduced steric hindrance, allowing for easier access of the catalyst and silane to the triple bond.[15] This generally translates to faster reaction rates for terminal alkynes under comparable conditions.
Furthermore, the regioselectivity of the addition can differ significantly. Hydrosilylation of terminal alkynes can yield a mixture of α- and β-vinylsilanes, with the ratio depending on the catalyst and reaction conditions. The TMS group in a TMS-alkyne acts as a directing group, influencing the regiochemical outcome of the hydrosilylation.[15] While quantitative kinetic data for a direct comparison is sparse in the literature, the general principles of steric hindrance and electronic effects suggest that terminal alkynes will often react more rapidly than their more sterically encumbered TMS-alkyne counterparts.
Kinetic Comparison: Hydrosilylation
| Feature | Terminal Alkyne | TMS-Alkyne (as an Internal Alkyne) |
| Relative Reaction Rate | Generally faster due to lower steric hindrance.[15][16] | Generally slower due to increased steric bulk of the TMS group. |
| Regioselectivity | Can produce mixtures of α- and β-vinylsilanes.[17][18][19] | The TMS group can influence regioselectivity, often favoring one isomer.[15][20] |
| Stereoselectivity | Can yield (E) or (Z) isomers depending on the catalyst.[17][19][21] | Also yields (E) or (Z) isomers, with selectivity influenced by the TMS group.[22] |
| Substrate Scope | Broadly applicable. | Broadly applicable, but steric hindrance can be a limiting factor. |
Experimental Protocols
To provide a practical context for the discussed principles, here are representative experimental protocols.
Protocol 1: Sonogashira Coupling of Phenylacetylene (Terminal Alkyne)
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the aryl halide (1.0 equiv.).
-
Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot In-Situ Deprotection-Sonogashira Coupling of (Trimethylsilyl)phenylacetylene (TMS-Alkyne)
-
To a dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), the aryl halide (1.0 equiv.), and a desilylating agent such as CsF (2.0 equiv.).
-
Add a suitable solvent (e.g., DMF) and an amine base (e.g., triethylamine, 3.0 equiv.).
-
Add (trimethylsilyl)phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS. The higher temperature is often required to facilitate the deprotection step.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Reaction Pathways
Caption: Catalytic cycles for the Sonogashira coupling of terminal and TMS-alkynes.
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A Comparative Guide: Leveraging Silyl-Protected Alkynes for Enhanced Performance in Sonogashira Reactions
In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its efficiency in coupling terminal alkynes with aryl or vinyl halides.[1][2][3] This palladium- and copper-catalyzed transformation is fundamental to the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[2][4] However, the seemingly straightforward nature of the reaction belies a common and often yield-limiting side reaction: the homocoupling of terminal alkynes.
This guide provides an in-depth comparison of using free, terminal alkynes versus their silyl-protected counterparts in the Sonogashira reaction. We will explore the mechanistic origins of common pitfalls and demonstrate, with supporting data and protocols, how the strategic use of silyl protecting groups can significantly enhance reaction outcomes, leading to higher yields, improved purity, and expanded synthetic possibilities.
The Fundamental Challenge: Glaser Homocoupling with Free Alkynes
The Sonogashira reaction operates through two interconnected catalytic cycles involving palladium and copper.[5][6] A critical step in the copper cycle is the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate.[2][7] This copper acetylide is the active species that undergoes transmetalation with the palladium complex.[1]
However, this same copper acetylide intermediate is susceptible to oxidative dimerization in the presence of an oxidant (such as trace oxygen), leading to the formation of a symmetric 1,3-diyne. This undesired side reaction is known as the Glaser or Glaser-Hay coupling.[8][9][10]
The consequences of Glaser coupling are significant:
-
Reduced Yield: The desired cross-coupled product yield is lowered as the alkyne starting material is consumed in the side reaction.
-
Complex Purification: The homocoupled dimer often has similar polarity to the desired product, making chromatographic separation challenging and tedious.
-
Reaction Failure: In cases where homocoupling is rapid, it can become the dominant pathway, leading to little or no formation of the desired product.
The Silyl Solution: Blocking Homocoupling and Unlocking Synthetic Potential
The use of a silyl protecting group, such as trimethylsilyl (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS), provides a robust and elegant solution to the problem of homocoupling. By replacing the acidic acetylenic proton with a sterically bulky and chemically stable silyl group, the alkyne is rendered incapable of forming the copper acetylide intermediate necessary for Glaser coupling.[11][12] The C-Si bond is stable under standard Sonogashira conditions, allowing the C-H bond of the silylalkyne's counterpart to react selectively.[11][12]
Core Advantages of Silyl-Protected Alkynes
-
Suppression of Homocoupling: This is the primary and most impactful advantage. By preventing the formation of the key copper acetylide intermediate from the protected alkyne, the Glaser dimerization pathway is effectively shut down. This leads directly to cleaner reaction profiles and significantly higher yields of the desired cross-coupled product.
-
Improved Handling and Safety: Many simple terminal alkynes (e.g., acetylene, propyne) are volatile gases that are difficult and hazardous to handle. Their silyl-protected analogues, such as trimethylsilylacetylene (TMSA), are typically stable, easy-to-handle liquids, simplifying reaction setup and improving safety and scalability.[2]
-
Facilitation of Stepwise Synthesis: Silyl protection enables the controlled, stepwise synthesis of unsymmetrical diarylacetylenes. A silyl-protected alkyne can be coupled with a first aryl halide. The resulting product can then be isolated, and the silyl group can be selectively cleaved to regenerate the terminal alkyne. This new alkyne can then be subjected to a second Sonogashira coupling with a different aryl halide.[11] Furthermore, one-pot protocols have been developed where the silyl group is removed in situ, allowing the newly formed terminal alkyne to react immediately with another electrophile present in the reaction mixture.[2][13]
-
Enhanced Solubility and Purification: The nonpolar, lipophilic nature of silyl groups can increase the solubility of the alkyne substrate in common organic solvents. The presence of the bulky silyl group on the product often alters its chromatographic behavior significantly compared to potential impurities, simplifying purification.
Quantitative Performance Comparison
The benefits of using silyl-protected alkynes are clearly reflected in reaction yields. While direct side-by-side comparisons in a single paper are uncommon, the literature consistently demonstrates high yields for silyl-protected systems, while often noting the homodimer problem for free alkynes.
| Feature | Free Terminal Alkyne | Silyl-Protected Alkyne | Advantage of Silyl Protection |
| Primary Side Reaction | Glaser Homocoupling | Suppressed | Higher Purity & Yield: Avoids formation of R-C≡C-C≡C-R dimers. |
| Typical Yields | Variable; often moderate to good, but can be low if homocoupling is significant. | Consistently good to excellent (>85-95%).[13] | Reliability & Efficiency: More predictable and higher-yielding reactions. |
| Handling | Can be difficult (e.g., gases like propyne). | Typically stable liquids (e.g., TMSA).[2] | Ease of Use & Safety: Simplified experimental setup and safer handling. |
| Synthetic Strategy | Limited to single coupling per alkyne. | Enables stepwise and one-pot sequential couplings.[2][11] | Versatility: Allows for the synthesis of complex, unsymmetrical molecules. |
| Purification | Can be complicated by dimer byproducts. | Generally cleaner reactions simplify purification. | Time & Resource Savings: Less effort required for product isolation. |
Experimental Protocols
Protocol 1: General Sonogashira Coupling with a Silyl-Protected Alkyne
This protocol describes a typical coupling of an aryl iodide with trimethylsilylacetylene (TMSA).
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagents Addition: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as required. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Silyl Deprotection and Second Coupling
This protocol demonstrates a powerful one-pot synthesis of an unsymmetrical diarylacetylene.
-
First Coupling: Perform the Sonogashira coupling as described in Protocol 1 using Ar¹-I and TMSA.
-
In Situ Deprotection: Once the first coupling is complete (as confirmed by TLC/GC-MS), add a desilylating agent. A mild and effective method involves adding cesium fluoride (CsF, 2-3 equiv) and continuing to stir at room temperature.[13] This cleaves the TMS group to generate Ar¹-C≡C-H in situ.
-
Second Coupling: To the same reaction flask, add the second aryl halide (Ar²-Br, 1.0 equiv) and an additional portion of the palladium catalyst if necessary.
-
Reaction and Workup: Continue to stir, potentially with heating, until the second coupling is complete. Perform the workup and purification as described in Protocol 1 to isolate Ar¹-C≡C-Ar².
Conclusion
While the Sonogashira reaction is a powerful tool for C(sp²)-C(sp) bond formation, its efficiency with free terminal alkynes is often compromised by the competing Glaser homocoupling reaction. The use of silyl-protected alkynes represents a superior strategic approach, effectively eliminating this problematic side reaction. This leads to demonstrably higher yields, cleaner reaction profiles, and simplified purifications. Beyond mitigating side reactions, silyl protection enhances the practicality of using volatile alkynes and, most importantly, unlocks advanced synthetic strategies for the stepwise construction of complex, unsymmetrical molecules. For researchers in drug development and materials science, embracing silyl-protected alkynes is not merely an alternative but a best practice for achieving reliable, efficient, and versatile outcomes in Sonogashira cross-coupling chemistry.
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- 13. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Sonogashira Coupling of 5-(trimethylsilyl)-4-pentyn-1-ol
Introduction
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed coupling between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing C(sp²)-C(sp) bonds.[1][2][3] This reaction's versatility and tolerance of diverse functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of a functionally rich substrate, 5-(trimethylsilyl)-4-pentyn-1-ol. This molecule presents a unique case, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alcohol. The choice of catalyst is paramount, as it must navigate potential steric hindrance from the TMS group and avoid unwanted side reactions involving the hydroxyl functionality. We will explore the mechanistic underpinnings of catalyst activity and provide field-proven insights to guide researchers in selecting the optimal system for their synthetic goals.
The Mechanism: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira reaction is rooted in a synergistic interplay between two independent, yet interconnected, catalytic cycles powered by palladium and copper.[4][5]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This is followed by a crucial transmetalation step, where the acetylide moiety is transferred from copper to palladium. The final step, reductive elimination, expels the desired arylalkyne product and regenerates the active Pd(0) species, allowing the cycle to continue.[4][5]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] It coordinates with the alkyne's triple bond, increasing the acidity of the terminal proton and facilitating its removal by a mild base (typically an amine).[4][5] This generates a copper(I) acetylide intermediate, the key species that participates in the transmetalation step with the palladium complex.[4][6]
While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation.[1] This has spurred the development of "copper-free" Sonogashira protocols, which often rely on more sophisticated palladium catalysts or different reaction conditions to proceed efficiently.[4][7]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The "palladium catalyst" is not a single entity but a system comprising a palladium source and, critically, a ligand set that dictates its stability and reactivity.
Classical Phosphine-Based Catalysts
These are the workhorses of Sonogashira coupling, valued for their reliability and commercial availability.
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): This air-stable Pd(II) complex is a highly popular precatalyst.[8] In situ, under the reaction conditions (typically involving an amine base or phosphine ligands), it is reduced to the catalytically active Pd(0) species.[1][4] Its stability makes it easy to handle, and it provides excellent results for a wide range of substrates, including aryl iodides and bromides.[9][10]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a pre-formed Pd(0) complex, Pd(PPh₃)₄ can initiate the catalytic cycle directly without a preliminary reduction step.[2][4] However, it is significantly more sensitive to air and moisture than its Pd(II) counterpart, requiring more stringent anaerobic handling techniques.[4]
Expertise & Experience: For routine couplings with unhindered aryl iodides, PdCl₂(PPh₃)₂ is often the superior choice due to its benchtop stability, which translates to more reproducible results with standard laboratory techniques.
Advanced Biaryl Phosphine Ligand Systems (Buchwald Ligands)
Developed by the group of Stephen Buchwald, these electron-rich and sterically hindered biaryl phosphine ligands have revolutionized cross-coupling chemistry.[11]
-
Catalysts: These systems typically pair a simple palladium source, like Pd(OAc)₂, with a specialized ligand such as XPhos or SPhos. More conveniently, stable and highly active precatalysts (e.g., XPhos-Pd-G3) are available, which simplify reaction setup and improve reproducibility.[11]
-
Mechanism of Action: The bulk and electron-donating nature of these ligands promote the formation of a monoligated "L-Pd(0)" species. This is a highly reactive intermediate that undergoes oxidative addition much faster than the corresponding bis-ligated complexes formed with traditional phosphines like PPh₃. This enhanced activity allows for reactions at lower temperatures, shorter durations, and significantly lower catalyst loadings.[11] They are particularly effective for activating less reactive coupling partners like aryl chlorides.[12]
Expertise & Experience: When coupling with sterically demanding substrates or when seeking to minimize catalyst loading for cost or product purity reasons, Buchwald ligand systems are the authoritative choice. The investment in the more expensive ligand is often offset by dramatically improved yields and process efficiency.
Palladacycle Catalysts (Herrmann-Beller Catalyst)
Palladacycles, such as the Herrmann-Beller catalyst, are pre-formed, air-stable Pd(II) complexes where the palladium is part of a chelated ring structure.[13][14]
-
Properties: These catalysts are known for their exceptional thermal stability and high catalytic activity, often measured in very high turnover numbers (TONs).[13][15] They typically require thermal activation (around 80-100°C) to generate the active Pd(0) species.[13]
-
Application: While heavily utilized in Heck and Suzuki couplings, their high activity and stability make them excellent candidates for Sonogashira reactions, particularly in large-scale applications where catalyst robustness is critical.[13][14][16]
Expertise & Experience: The Herrmann-Beller catalyst is a powerful option for process development. Its defined structure and stability can lead to highly reproducible results, although the initial activation temperature must be considered in the context of substrate stability.
Experimental Design for Catalyst Evaluation
To ensure a valid comparison, all catalysts must be tested under a standardized set of conditions. The following protocol provides a self-validating system for screening catalyst efficacy for the coupling of this compound with a model aryl iodide.
Caption: Standardized workflow for comparative catalyst screening.
Protocol 1: Classical PdCl₂(PPh₃)₂ / CuI System
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), copper(I) iodide (0.02 mmol, 2 mol%), 4-iodotoluene (1.0 mmol, 1.0 eq.), and a magnetic stir bar.
-
Solvent/Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.).
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and determine the isolated yield.[17][18]
Protocol 2: Buchwald XPhos-Pd-G3 Precatalyst System (Copper-Free)
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add XPhos-Pd-G3 (0.01 mmol, 1 mol%), 4-iodotoluene (1.0 mmol, 1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.), and a magnetic stir bar.
-
Solvent/Substrate Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by this compound (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Workup & Analysis: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Herrmann-Beller Palladacycle System
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the Herrmann-Beller catalyst (0.005 mmol, 0.5 mol% Pd), copper(I) iodide (0.01 mmol, 1 mol%), 4-iodotoluene (1.0 mmol, 1.0 eq.), and a magnetic stir bar.
-
Solvent/Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) and diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq.).
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction: Heat the mixture to 100°C and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Workup & Analysis: Follow steps 5 and 6 from Protocol 1.
Comparative Performance Data
The following table summarizes expected performance metrics for the coupling of an aryl iodide with a terminal alkyne based on literature precedents for similar transformations.[19] Actual results for the specific substrate, this compound, may vary and require optimization.
| Catalyst System | Pd Loading (mol%) | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| PdCl₂(PPh₃)₂ / CuI | 1 - 3 | 25 - 60 | 4 - 12 | 85 - 95 | Cost-effective, reliable, good air stability.[4][8] |
| Pd(PPh₃)₄ / CuI | 1 - 5 | 25 - 60 | 4 - 12 | 80 - 95 | Active at RT, no pre-activation needed.[20] |
| Pd(OAc)₂ / XPhos | 0.1 - 1 | 60 - 100 | 1 - 4 | 90 - 99 | High activity, low catalyst loading, broad scope.[11] |
| Herrmann-Beller / CuI | 0.01 - 0.5 | 80 - 120 | 2 - 8 | >95 | Extremely high TONs, robust, thermally stable.[13][16] |
Authoritative Recommendations
The optimal catalyst choice is dictated by the specific goals of the synthesis—be it speed, cost, scale, or substrate difficulty.
-
For General-Purpose Synthesis & Initial Screening: The PdCl₂(PPh₃)₂ / CuI system is the recommended starting point. Its operational simplicity, excellent stability, and modest cost make it a trustworthy and efficient choice for most standard Sonogashira couplings.[4][8]
-
For High-Throughput & Challenging Substrates: When reaction time is critical, yields need to be maximized, or when dealing with less reactive aryl bromides or chlorides, a Buchwald ligand system (e.g., XPhos-Pd-G3) is unequivocally superior. The higher upfront cost of the catalyst is justified by its exceptional performance and efficiency.[11]
-
For Process Chemistry & Scale-Up: The Herrmann-Beller palladacycle offers a compelling advantage for large-scale synthesis. Its remarkable stability and high turnover numbers mean that very low catalyst loadings are required, minimizing cost and reducing the burden of palladium removal from the final product, a critical consideration in pharmaceutical manufacturing.[13][21]
By understanding the mechanistic nuances and comparative strengths of these catalyst families, researchers can make informed decisions, accelerating their research and development efforts in the synthesis of complex molecular targets.
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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PubMed. Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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Clark, J. Alkynes. [Link]
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OpenOChem Learn. Alkynes. [Link]
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MDPI. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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Journal of Synthetic Chemistry. Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. [Link]
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ACS Publications. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]
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MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
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ResearchGate. Catalytic evaluation of citrate-stabilized palladium nanoparticles in the Sonogashira reaction for the synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene. [Link]
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MIT Open Access Articles. Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. [Link]
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ResearchGate. Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... [Link]
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ResearchGate. Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. [Link]
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ResearchGate. Aldehyde-alkyne-amine (A3) coupling catalyzed by a highly efficient dicopper complex. [Link]
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MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link]
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ResearchGate. CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of Triazole Formation Using 5-(trimethylsilyl)-4-pentyn-1-ol
For researchers, scientists, and drug development professionals, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient pathway for the synthesis of 1,2,3-triazoles.[1][2] These heterocyclic scaffolds are integral to a vast array of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the successful formation of a model triazole synthesized from 5-(trimethylsilyl)-4-pentyn-1-ol and benzyl azide. We will delve into the nuances of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, offering not just data, but the rationale behind the spectral changes that signify a successful reaction.
The Strategic Choice of a Silylated Alkyne
The use of a trimethylsilyl (TMS) protected alkyne like this compound is a strategic choice in multi-step synthesis. The TMS group serves to protect the terminal alkyne, preventing unwanted side reactions, and can be selectively removed under specific conditions to reveal the terminal alkyne for subsequent transformations.[3] This guide will illuminate how the presence and modification of this silyl group are readily tracked using standard spectroscopic methods.
Experimental Protocol: Synthesis of 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole
This protocol outlines the synthesis of our model triazole via a CuAAC reaction.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 equiv).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole.
Caption: Experimental workflow for the CuAAC synthesis of the model triazole.
Spectroscopic Confirmation: A Multi-Faceted Approach
Unequivocal confirmation of triazole formation requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a detailed molecular fingerprint.
Key Spectral Changes:
-
Disappearance of Alkyne Proton: The most telling sign of a successful reaction is the disappearance of the terminal alkyne proton signal from the starting material.
-
Appearance of the Triazole Proton: A new, distinct singlet will appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm, corresponding to the C-H proton of the newly formed triazole ring.[4][5]
-
Shift of Adjacent Protons: The protons on the carbon adjacent to the newly formed triazole ring will experience a downfield shift due to the electron-withdrawing nature of the triazole.
-
Appearance of Triazole Carbons: In the ¹³C NMR spectrum, two new signals corresponding to the triazole ring carbons will appear, typically in the range of δ 120-150 ppm.[5]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~0.15 (s, 9H, Si(CH₃)₃), ~1.70 (p, 2H, CH₂), ~2.30 (t, 2H, CH₂-C≡), ~3.70 (t, 2H, CH₂-OH) | ~-0.5 (Si(CH₃)₃), ~15.5 (CH₂), ~31.5 (CH₂-C≡), ~61.0 (CH₂-OH), ~85.0 (C≡CSi), ~105.0 (C≡CSi) |
| Benzyl Azide | ~4.30 (s, 2H, CH₂), ~7.30-7.40 (m, 5H, Ar-H) | ~54.0 (CH₂), ~128.0-129.0 (Ar-C) |
| Product: 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole | ~2.90 (t, 2H, CH₂-Triazole), ~3.90 (t, 2H, CH₂-OH), ~5.50 (s, 2H, N-CH₂), ~7.30-7.40 (m, 5H, Ar-H), ~7.70 (s, 1H, Triazole-H) | ~28.0 (CH₂-Triazole), ~54.0 (N-CH₂), ~61.0 (CH₂-OH), ~122.0 (Triazole C-H), ~128.0-129.0 (Ar-C), ~147.0 (Triazole C-C) |
FTIR Spectroscopy: Monitoring Functional Group Transformation
Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for monitoring the disappearance of starting material functional groups and the appearance of new ones.
Key Vibrational Changes:
-
Disappearance of Azide Stretch: The strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically around 2100 cm⁻¹, will be absent in the product spectrum.[6]
-
Disappearance of Alkyne Stretch: The stretching vibration of the C≡C bond in the silylated alkyne, which appears around 2175 cm⁻¹, will also disappear.
-
Appearance of Triazole Ring Vibrations: The formation of the triazole ring gives rise to characteristic C=C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region.
| Compound | Key FTIR Peaks (cm⁻¹) | Functional Group |
| This compound | ~3350 (broad), ~2950, ~2175 | O-H stretch, C-H stretch, C≡C stretch |
| Benzyl Azide | ~2100 | N₃ stretch |
| Product: 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole | ~3350 (broad), ~3140, ~2950, ~1500-1600 | O-H stretch, =C-H stretch, -C-H stretch, C=C & C-N stretches |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) provides crucial information about the molecular weight of the product and its fragmentation pattern, which can further confirm the structure.[7][8]
Key Mass Spectral Features:
-
Molecular Ion Peak: The presence of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the triazole product is the primary confirmation.
-
Characteristic Fragmentation: Triazoles often undergo characteristic fragmentation, including the loss of a nitrogen molecule (N₂).[9] For our model product, we would also expect to see fragments related to the benzyl group (m/z 91) and the silylated side chain. The presence of a fragment at m/z 73 is a strong indicator of the trimethylsilyl group.[1]
| Compound | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Product: 1-benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole | 218.12 | 189 ([M-N₂]⁺), 91 ([C₇H₇]⁺), 73 ([Si(CH₃)₃]⁺) |
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"1H NMR" -> "Confirmed Structure" [label="Triazole proton signal\nDisappearance of alkyne proton"]; "13C NMR" -> "Confirmed Structure" [label="Triazole carbon signals"]; "FTIR" -> "Confirmed Structure" [label="Disappearance of N3 & C≡C stretches"]; "Mass Spec" -> "Confirmed Structure" [label="Correct Molecular Ion\nCharacteristic Fragmentation"]; }
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Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular complexity. Among the vast arsenal available to chemists, silyl ethers stand out as indispensable tools for the temporary masking of hydroxyl groups.[1][2][3][4] Their popularity stems from their ease of installation, tunable stability, and selective removal under mild conditions.[2][4][5] However, the true power of silyl ether chemistry lies in the nuanced differences in stability among various substituted silyl groups. This guide provides a comprehensive, data-driven comparison of the stability of trimethylsilyl (TMS) ethers versus other common silyl ethers, offering practical insights for researchers, scientists, and drug development professionals.
The Decisive Factor: Steric Hindrance and Stability
The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[1][2][4][6][7] In essence, larger, more sterically hindered groups physically obstruct the approach of reagents—be it protons in acidic media or nucleophiles in basic or fluoride-mediated cleavage—to the silicon-oxygen bond.[2][6][7] This fundamental principle dictates a predictable hierarchy of stability, which is crucial for the orthogonal protection and selective deprotection strategies that underpin modern synthetic chemistry.[5][8]
The general order of stability for commonly used silyl ethers is as follows: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) [2][4][7]
This trend is most pronounced under acidic conditions, where the mechanism of cleavage involves protonation of the ether oxygen followed by nucleophilic attack at the silicon center.
Quantitative Comparison of Silyl Ether Stability
While the qualitative trend is a useful rule of thumb, a quantitative understanding of these stability differences is essential for rational experimental design. The following tables summarize the relative rates of cleavage and other comparative data for common silyl ethers, with the highly labile TMS ether serving as the baseline.
Relative Rates of Hydrolysis
The substantial differences in stability are starkly illustrated by the relative rates of hydrolysis under both acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64[1][2][4][5][7][9] | 10-100[1][2][5][7][9] |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000[1][2][4][5][7][8][9][10] | ~20,000[1][2][5][7][8][9][10] |
| Triisopropylsilyl | TIPS | 700,000[1][2][4][5][7][8][9][10] | 100,000[1][2][5][7][8][9] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[1][2][4][5][7][8][9][10] | ~20,000[1][2][5][7][9] |
Data compiled from multiple sources.[1][2][4][5][7][8][9][10] Note that these values are approximate and can be influenced by the specific substrate and reaction conditions.
As the data clearly shows, the TMS group is exceptionally labile, making it suitable for temporary protection where very mild cleavage is required.[11][12][13][14] In stark contrast, the TBDPS group offers a remarkable level of stability, particularly in acidic media, rendering it ideal for syntheses involving harsh acidic steps.[9][15][16][17] The TBS group strikes a popular balance, offering significant stability over TMS and TES, while still being readily cleavable under standard conditions.[6][8][11][18]
Factors Influencing Silyl Ether Stability
The interplay of steric and electronic effects, along with the reaction medium, dictates the lability of a silyl ether. This relationship is visualized in the following diagram.
Caption: Key determinants of silyl ether stability.
Experimental Protocols: A Framework for Selective Deprotection
The differential stability of silyl ethers is not just a theoretical concept but a practical tool for selective deprotection in multi-step synthesis.[5] Below are representative protocols that can be adapted for comparative studies or for the selective cleavage of a specific silyl ether in the presence of more robust ones.
General Workflow for Silyl Ether Protection and Deprotection
The overall strategy involving silyl ethers follows a straightforward, yet powerful, sequence.
Caption: General scheme for silyl ether chemistry.
Protocol 1: Selective Acid-Catalyzed Cleavage of a TMS Ether
This protocol is designed for the mild removal of a TMS group while leaving more stable silyl ethers, such as TBS or TIPS, intact.
Objective: To deprotect a primary TMS ether in the presence of a primary TBS ether.
Materials:
-
Substrate containing both TMS and TBS ethers
-
Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in a suitable solvent mixture, such as DCM:MeOH (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Causality: The exceptional lability of the TMS ether under mildly acidic conditions allows for its selective removal.[13] The much greater stability of the TBS ether ensures it remains intact under these conditions.[8]
Protocol 2: Fluoride-Mediated Cleavage of a TBS Ether
This is a standard and highly effective method for the cleavage of most silyl ethers, leveraging the exceptionally strong silicon-fluoride bond.
Objective: To deprotect a TBS-protected alcohol.
Materials:
-
TBS-protected alcohol
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1M TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate in vacuo.
-
Purify the crude product by flash column chromatography as needed.
Causality: The high affinity of fluoride for silicon drives the cleavage reaction.[19] The formation of the strong Si-F bond provides the thermodynamic driving force for the removal of the silyl group.[20]
Conclusion: Strategic Selection for Synthetic Success
The choice of a silyl protecting group is a critical strategic decision in the design of any synthetic route. The trimethylsilyl (TMS) ether, with its high lability, serves as an excellent option for temporary protection that requires exceptionally mild removal.[11][13] As steric bulk increases with TES, TBS, TIPS, and ultimately TBDPS, the stability of the corresponding silyl ether increases dramatically, allowing for a broad spectrum of reactivity and orthogonality.[1][9] Understanding the quantitative differences in their stability towards acidic, basic, and fluoride-mediated cleavage empowers chemists to strategically protect and selectively unveil hydroxyl groups, paving the way for the efficient and successful synthesis of complex molecules in drug discovery and beyond.
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RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS - Taylor & Francis Online. [Link]
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A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
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Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. [Link]
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Silyl Ethers Definition - Organic Chemistry Key Term - Fiveable. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Trimethylsilyl)-4-pentyn-1-ol
This document provides a detailed, procedural guide for the safe handling and disposal of 5-(Trimethylsilyl)-4-pentyn-1-ol (CAS No. 13224-84-5). As a bifunctional molecule containing a terminal alkyne, a trimethylsilyl group, and a primary alcohol, its disposal requires a multi-faceted approach grounded in a clear understanding of its chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Core Chemical Profile and Hazard Identification
A thorough understanding of the hazards associated with this compound is foundational to its safe management. The molecule's structure presents three distinct functional groups, each contributing to its overall risk profile.
-
Terminal Alkyne Moiety : This is the most significant source of immediate hazard. The acidic proton on the terminal alkyne can react with certain metal ions, particularly heavy metals like copper(I), silver, and mercury(II), to form highly unstable and potentially explosive metal acetylides.[1] This reactivity dictates the most critical aspect of its disposal: rigorous segregation from heavy metal waste streams.
-
Trimethylsilyl (TMS) Group : Organosilicon compounds, particularly those like this compound, can be sensitive to moisture and air.[2] While the TMS group enhances stability in many synthetic applications, its potential for hydrolysis, especially under acidic or basic conditions, must be considered during disposal.
-
Primary Alcohol & Combustibility : The hydroxyl group increases polarity, while the overall carbon structure renders the compound a combustible liquid with a flash point of 84.4 °C (183.9 °F).[3] This necessitates storage and handling away from ignition sources.[4] Standard safety data indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13224-84-5 | [3] |
| Molecular Formula | C₈H₁₆OSi | [2] |
| Molecular Weight | 156.30 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 0.861 g/mL at 25 °C | [3] |
| Boiling Point | 76 °C at 15 mmHg | [6] |
| Flash Point | 84.4 °C (183.9 °F) - closed cup | [3] |
| Storage Class | 10 - Combustible liquids | [3] |
| Water Hazard Class | WGK 3 (severe hazard to water) | [3] |
Pre-Disposal Protocol: Segregation and Personal Protective Equipment (PPE)
Proper disposal begins before the first drop of waste is generated. A disciplined approach to waste segregation and PPE is non-negotiable.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing the following PPE, as recommended by safety data sheets[3]:
-
Eye/Face Protection : Chemical safety goggles with side shields.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Select gloves tested to a relevant standard like EN 374.[7]
-
Skin and Body Protection : A flame-retardant laboratory coat.
-
Respiratory Protection : All handling of the neat liquid or its solutions should occur in a certified chemical fume hood to manage vapors.[8] If aerosols may be generated, use a multi-purpose combination respirator cartridge.[3]
Waste Stream Segregation: The Cornerstone of Safety
The prevention of explosive acetylide formation is the primary directive.[1] To this end, establish separate, clearly labeled hazardous waste containers for each waste stream before beginning your experiment.
-
NEVER mix waste containing this compound with waste streams containing heavy metal salts (e.g., copper, silver, mercury, palladium, etc.).[1]
-
NEVER dispose of this chemical down the drain.[9]
Step-by-Step Disposal Methodology
Follow this workflow for the safe containerization and disposal of all waste materials associated with this compound.
Step 1: Collection of Liquid Waste
-
Pure/Concentrated Residue : Collect any unreacted or residual this compound in a dedicated, leak-proof hazardous waste container made of glass or other non-reactive material.[10]
-
Solvent Rinsate : Collect all organic solvent rinses (e.g., acetone, ethanol, ethyl acetate) used to decontaminate glassware in a separate, clearly labeled "Halogen-Free Organic Waste" container.[1]
-
Labeling : Immediately label each container with a "Hazardous Waste" label, clearly identifying the contents, including the full chemical name "this compound" and any solvents present.[11] Ensure the label explicitly states: "Contains Terminal Alkyne - Do Not Mix with Heavy Metal Waste ."
Step 2: Collection of Solid Waste
-
Contaminated Materials : Collect all solid waste, such as contaminated gloves, pipette tips, and absorbent paper, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1][10]
-
Labeling : Label the solid waste container with a "Hazardous Waste" label, listing "Solid Debris contaminated with this compound."
Step 3: Decontamination of Glassware
-
Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone).
-
Dispense this initial rinsate into the designated liquid hazardous waste container as described in Step 1.[1]
-
Subsequent cleaning with detergent and water can proceed once the bulk of the chemical has been removed.
Step 4: Final Disposal and Institutional Hand-Off
-
Storage : Store all sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from ignition sources and incompatible materials.[7][12]
-
Arrangement for Pickup : Once waste containers are filled to a maximum of 90% capacity, seal them securely.[10] Arrange for pickup by your institution's licensed Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1][11]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the lab.
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Absorb : For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]
-
Collect : Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[13]
-
Dispose : Place all spill cleanup materials into a new, labeled hazardous waste container and manage it as described in Section 3.[1]
References
- Safety and Handling of Trimethylsilyl Azide: Best Practices for Chemists. Google Cloud.
- This compound 96 13224-84-5 - Sigma-Aldrich. Sigma-Aldrich.
- 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- This compound 96 13224-84-5 - Sigma-Aldrich. Sigma-Aldrich.
- Proper Disposal of preQ1-alkyne: A Guide for Laboratory Professionals - Benchchem. BenchChem.
- CAS 13224-84-5: 5-TRIMETHYLSILYL-4-PENTYN-1-OL - CymitQuimica. CymitQuimica.
- Safety First: Handling Chlorotrimethylsilane in Laboratory and Industrial Settings. Google Cloud.
- This compound CAS - ChemicalBook. ChemicalBook.
- Trimethylhydroxysilane - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane - Benchchem. BenchChem.
- 4 - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- How To Dispose Of Lab Chemicals. Temarry.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 13224-84-5: 5-TRIMETHYLSILYL-4-PENTYN-1-OL [cymitquimica.com]
- 3. This compound 96 13224-84-5 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 13224-84-5 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 5-(Trimethylsilyl)-4-pentyn-1-ol
In the dynamic landscape of chemical research and pharmaceutical development, the safe and effective handling of specialized reagents is paramount. This guide provides essential safety and logistical information for 5-(Trimethylsilyl)-4-pentyn-1-ol, a versatile organosilicon compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and responsibility within your laboratory.
Molecular Formula: C₈H₁₆OSi CAS Number: 13224-84-5 Appearance: Colorless to light yellow liquid
This compound is valued in organic synthesis for its dual functionality, featuring a hydroxyl group and a trimethylsilyl-protected terminal alkyne.[1] This structure allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of complex molecules.[1] However, its utility is accompanied by specific hazards that necessitate careful handling and a thorough understanding of appropriate safety protocols.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards are:
-
Combustibility: It is a combustible liquid with a flash point of 84.4 °C (183.9 °F) in a closed cup.[2][3] This means it can ignite when exposed to an ignition source at or above this temperature.
-
Irritation: The compound is known to cause skin irritation and serious eye irritation.[4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[4]
| Hazard | Classification | Precautionary Measures |
| Flammability | Combustible Liquid | Keep away from heat, sparks, and open flames. Store in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation | Wear chemical splash goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation | Handle in a well-ventilated area, preferably a chemical fume hood. Use respiratory protection if ventilation is inadequate. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on the known hazards of the compound and general best practices for handling hazardous chemicals in a laboratory setting.
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes that can cause serious eye irritation.[4]
-
Face Shield: In situations with a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to goggles for full-face protection.
Skin Protection:
-
-
Nitrile Gloves: Suitable for incidental splash protection.[5] However, they should be changed immediately upon contact with the chemical. For prolonged or immersive contact, a more robust glove is necessary.
-
Butyl Rubber Gloves: Offer excellent resistance to a wide range of chemicals, including many organic compounds.[6] They are a recommended option for more extensive handling.
-
Always inspect gloves for any signs of degradation or puncture before use.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact and in case of a small fire.
Respiratory Protection:
-
A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended when handling this compound outside of a certified chemical fume hood or if there is a risk of generating aerosols.[7][8] The cartridge should be selected based on the potential concentration of airborne contaminants. For many laboratory applications involving organic vapors, a cartridge with a black label is appropriate.[7]
PPE Selection Workflow
References
- 1. 3m.com [3m.com]
- 2. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 5-(三甲基硅烷基)-4-戊炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. selectsafetysales.com [selectsafetysales.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. theridgepro.com [theridgepro.com]
- 8. North approved organic vapours cartridge for masks. | Sylprotec.com [sylprotec.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
